6-Fluoro-1H-indole-2-carbonyl chloride
Description
Properties
IUPAC Name |
6-fluoro-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-9(13)8-3-5-1-2-6(11)4-7(5)12-8/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBNECVKICWBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-Fluoro-1H-indole-2-carbonyl chloride: A Critical Intermediate in Modern Medicinal Chemistry
Executive Summary
In the landscape of rational drug design, functionalized indoles serve as privileged scaffolds capable of interacting with a diverse array of biological targets. As a Senior Application Scientist, I frequently encounter the challenge of efficiently derivatizing these cores without compromising yield or stereochemical integrity. 6-Fluoro-1H-indole-2-carbonyl chloride emerges as a highly reactive, pivotal building block designed to bridge the gap between stable carboxylic acid precursors and complex, pharmacologically active carboxamides.
This technical guide explores the physicochemical properties, mechanistic synthesis, and downstream applications of 6-Fluoro-1H-indole-2-carbonyl chloride. By employing self-validating experimental protocols and understanding the causality behind each synthetic choice, researchers can leverage this intermediate to synthesize robust libraries of antiviral, anticancer, and CNS-active therapeutics.
Physicochemical Profile and Structural Dynamics
The utility of 6-Fluoro-1H-indole-2-carbonyl chloride lies in its dual functionality: the highly electrophilic acyl chloride group enables rapid nucleophilic substitution, while the 6-fluoro-indole core provides critical metabolic stability. The introduction of a fluorine atom at the C6 position modulates the pKa of the indole N-H, increases the overall lipophilicity (LogP) of downstream APIs, and effectively blocks Cytochrome P450-mediated oxidation at that specific site[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Fluoro-1H-indole-2-carbonyl chloride |
| CAS Registry Number | 1260851-13-5 (also cited as 1268382-34-8) |
| Molecular Formula | C9H5ClFNO |
| Molecular Weight | 197.59 g/mol |
| Topological Polar Surface Area (TPSA) | 32.9 Ų |
| Hydrogen Bond Donors | 1 (Indole N-H) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Fluorine) |
| Rotatable Bonds | 1 |
| Reactivity Profile | Highly moisture-sensitive; acts as a strong electrophile |
Data synthesized from computational chemical databases and structural analyses[1][2].
Mechanistic Synthesis and Self-Validating Protocols
The synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride is typically achieved via the chlorination of 6-fluoro-1H-indole-2-carboxylic acid using thionyl chloride (SOCl₂)[3]. However, simply refluxing the acid in SOCl₂ can lead to incomplete conversion and thermal degradation of the indole core. To circumvent this, we employ a Vilsmeier-Haack activated chlorination .
The Vilsmeier-Haack Activation Strategy
By adding a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture, DMF reacts with SOCl₂ to form a highly electrophilic chloroiminium ion (the Vilsmeier-Haack reagent). This intermediate rapidly and cleanly activates the carboxylic acid, significantly lowering the activation energy of the chlorination step and allowing the reaction to proceed at milder temperatures[4].
Fig 1: Mechanistic workflow for the synthesis and amidation of the acid chloride intermediate.
Step-by-Step Experimental Methodology (Self-Validating Protocol)
To ensure high scientific integrity, the following protocol incorporates a real-time validation mechanism to prevent the carryover of unreacted starting materials.
Step 1: Preparation and Activation
-
Flame-dry a round-bottom flask under an argon atmosphere to eliminate ambient moisture, which would otherwise hydrolyze the product back to the starting acid.
-
Suspend 6-Fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Add a catalytic amount of anhydrous DMF (0.05 eq). Causality: Minimizing DMF prevents the formation of difficult-to-remove dimethylamine byproducts during downstream amidation.
Step 2: Chlorination 4. Add thionyl chloride (1.5 eq) dropwise at 0 °C. 5. Gradually warm the mixture to 40 °C (reflux) and stir for 2–4 hours.
Step 3: The "Methanol Quench" Validation Acid chlorides cannot be accurately monitored via standard Thin Layer Chromatography (TLC) because they streak and hydrolyze on the silica gel. 6. Self-Validation: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 200 µL of anhydrous methanol containing 1 drop of triethylamine (TEA). This instantly converts the acid chloride into a stable methyl ester. 7. Run the quenched sample on a TLC plate (Hexane:EtOAc 3:1). The complete disappearance of the baseline carboxylic acid spot and the emergence of a high-Rf ester spot confirms 100% conversion.
Step 4: Isolation 8. Concentrate the reaction mixture under reduced pressure. 9. Critical Step: Co-evaporate the crude residue twice with anhydrous toluene. Causality: Toluene forms an azeotrope with SOCl₂, ensuring the complete removal of residual chlorinating agent. If left behind, excess SOCl₂ will react with the amine in the subsequent step, forming unwanted sulfonamides and drastically reducing the yield of the target carboxamide[3].
Downstream Derivatization and Pharmacological Utility
Amidation and Scaffold Functionalization
The isolated 6-Fluoro-1H-indole-2-carbonyl chloride is immediately subjected to nucleophilic acyl substitution. By reacting the acid chloride with various primary or secondary amines in the presence of an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), researchers can generate diverse libraries of indole-2-carboxamides[5].
Causality of the Base: The base acts as an acid scavenger. The amidation reaction generates equimolar amounts of hydrochloric acid (HCl). Without TEA, this HCl would protonate the nucleophilic amine, rendering it unreactive and stalling the reaction at 50% conversion.
Strategic Role in Drug Development
Indole-2-carboxamides synthesized from this specific fluorinated intermediate have shown remarkable efficacy across multiple therapeutic areas:
-
Hepatitis B Virus (HBV) Capsid Modulators: Fluorinated indole carboxamides have been developed as potent inhibitors of HBV capsid assembly. The indole core occupies specific lipophilic pockets at the HBcAg dimer–dimer interface, while the fluorine atom optimizes the pharmacokinetic profile[6].
-
Anticancer Agents: Derivatives of indole-2-carboxamides act as potent kinase inhibitors and apoptosis inducers in various cancer cell lines[4].
-
Cannabinoid Receptor 1 (CB1) Modulators: The indole scaffold is a recognized pharmacophore for allosteric modulation of CB1 receptors, offering potential treatments for CNS disorders[7].
Fig 2: Pharmacological applications of 6-fluoroindole-2-carboxamides in drug development.
Handling, Stability, and Storage Guidelines
Due to the highly electrophilic nature of the carbonyl carbon, 6-Fluoro-1H-indole-2-carbonyl chloride is exceptionally sensitive to atmospheric moisture. Exposure to water results in rapid hydrolysis, regenerating 6-fluoro-1H-indole-2-carboxylic acid and liberating corrosive HCl gas.
-
Storage: If isolation and storage are strictly necessary, the compound must be stored under a blanket of inert gas (Argon or Nitrogen) in a tightly sealed, desiccated container at -20 °C.
-
Best Practice: In industrial and advanced academic settings, it is highly recommended to use the acid chloride in situ immediately following the toluene co-evaporation step, bypassing long-term storage entirely to maximize the yield of the final API[3].
References
-
MDPI - International Journal of Molecular Sciences Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Source: MDPI URL:[Link]
-
Taylor & Francis - Journal of Enzyme Inhibition and Medicinal Chemistry Title: The Pharmacological effects of novel 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamide derivatives on plasma lipid profile. Source: Taylor & Francis Online URL:[Link]
-
ACS Publications - Journal of Medicinal Chemistry Title: Discovery of AIC263282, a Hepatitis B Virus Capsid Assembly Modulator Ready for Candidate Profiling. Source: ACS Publications URL:[Link]
-
National Institutes of Health (NIH) / PMC Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1H-indole-2-carbonyl chloride
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 6-Fluoro-1H-indole-2-carbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, underpinned by established scientific principles and methodologies.
Introduction
6-Fluoro-1H-indole-2-carbonyl chloride is a reactive intermediate of significant interest in medicinal chemistry, primarily serving as a building block for the synthesis of a variety of bioactive indole derivatives. The indole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom at the 6-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The carbonyl chloride at the 2-position provides a reactive handle for amide bond formation, enabling the facile generation of compound libraries for screening.
Accurate spectroscopic characterization is paramount to confirm the identity and purity of 6-Fluoro-1H-indole-2-carbonyl chloride before its use in subsequent synthetic steps. This guide will focus on the interpretation of its NMR (¹H, ¹³C, and ¹⁹F) and IR spectra. While experimentally obtained spectra for this specific compound are not widely available in public databases, this guide will present and interpret high-quality predicted data, supported by experimental data from closely related and structurally analogous compounds.
Molecular Structure and Key Spectroscopic Features
The molecular structure of 6-Fluoro-1H-indole-2-carbonyl chloride, with the IUPAC numbering of the indole ring, is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the indole ring system, the fluorine substituent, and the carbonyl chloride moiety.
Caption: Molecular structure of 6-Fluoro-1H-indole-2-carbonyl chloride.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Experimental Choices: The selection of an appropriate deuterated solvent is critical for acquiring high-quality NMR spectra of reactive compounds like acyl chlorides. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, acyl chlorides can react with residual water in the solvent, leading to the formation of the corresponding carboxylic acid. Therefore, it is essential to use a freshly opened or anhydrous grade of CDCl₃. An alternative is to use an aprotic solvent that is less likely to react, such as deuterated acetone ((CD₃)₂CO) or deuterated acetonitrile (CD₃CN). For this guide, we will consider the spectra as if they were acquired in CDCl₃, as it is a standard solvent for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoro-1H-indole-2-carbonyl chloride in 0.6-0.7 mL of anhydrous CDCl₃ in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 256-1024 scans).
-
Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹⁹F is a high-abundance nucleus, so a smaller number of scans is usually sufficient.
-
Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm relative to CFCl₃).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For ¹⁹F NMR, an external standard or a known internal standard is typically used.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern and convenient technique for obtaining IR spectra of solid samples with minimal sample preparation. It is a non-destructive method that provides high-quality spectra. The use of a diamond ATR crystal is recommended due to its robustness and chemical inertness.
Step-by-Step Methodology:
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid 6-Fluoro-1H-indole-2-carbonyl chloride onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Predicted Spectroscopic Data and Interpretation
The following sections present the predicted NMR and IR data for 6-Fluoro-1H-indole-2-carbonyl chloride and provide a detailed interpretation of the key spectral features.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 1H | NH -1 |
| ~7.8 - 7.9 | dd | 1H | H -4 |
| ~7.3 - 7.4 | d | 1H | H -7 |
| ~7.1 - 7.2 | dd | 1H | H -5 |
| ~7.0 - 7.1 | s | 1H | H -3 |
Interpretation:
-
N-H Proton (H-1): The proton on the indole nitrogen is expected to appear as a broad singlet at a downfield chemical shift (around 10-11 ppm). This broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons (H-4, H-5, H-7): The protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.
-
H-4: This proton is expected to be a doublet of doublets due to coupling with H-5 and a smaller four-bond coupling to the fluorine at C-6.
-
H-7: This proton will likely appear as a doublet due to coupling with the fluorine at C-6.
-
H-5: This proton will be a doublet of doublets due to coupling with H-4 and the fluorine at C-6.
-
-
H-3 Proton: The proton at the 3-position of the indole ring is expected to be a singlet, as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C =O |
| ~158 (d, ¹JCF ≈ 240 Hz) | C -6 |
| ~136 | C -7a |
| ~130 | C -2 |
| ~125 | C -3a |
| ~122 (d, ³JCF ≈ 10 Hz) | C -5 |
| ~120 (d, ³JCF ≈ 10 Hz) | C -7 |
| ~112 (d, ²JCF ≈ 25 Hz) | C -4 |
| ~105 | C -3 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is expected to be the most downfield signal in the spectrum, typically appearing around 160 ppm.
-
Fluorine-Coupled Carbons: The carbons in the vicinity of the fluorine atom will exhibit splitting due to C-F coupling.
-
C-6: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240 Hz, appearing as a doublet.
-
C-5 and C-7: The carbons ortho to the fluorine (C-5 and C-7) will show smaller three-bond coupling constants (³JCF) of around 10 Hz.
-
C-4: The carbon meta to the fluorine (C-4) will exhibit a two-bond coupling (²JCF) of about 25 Hz.
-
-
Other Indole Carbons: The remaining indole carbons will appear at their characteristic chemical shifts, influenced by the electron-withdrawing nature of the carbonyl chloride and the electronic effects of the fluorine substituent.
¹⁹F NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -115 to -125 | m |
Interpretation:
-
The ¹⁹F NMR spectrum is expected to show a single multiplet in the region of -115 to -125 ppm (relative to CFCl₃). This chemical shift is typical for a fluorine atom attached to an aromatic ring. The multiplicity arises from coupling to the neighboring protons (H-5 and H-7).
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H stretch |
| ~1750-1780 | Strong | C=O stretch (acyl chloride) |
| ~1600-1620 | Medium | C=C aromatic stretch |
| ~1200-1300 | Strong | C-F stretch |
Interpretation:
-
N-H Stretch: A medium intensity peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.
-
C=O Stretch: A very strong and sharp absorption band in the range of 1750-1780 cm⁻¹ is the most prominent feature of the IR spectrum and is indicative of the carbonyl stretching vibration of the acyl chloride. The high frequency is due to the electron-withdrawing effect of the chlorine atom.
-
C=C Aromatic Stretch: Medium intensity bands in the 1600-1620 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic indole ring.
-
C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region is characteristic of the C-F stretching vibration.
Logical Relationships and Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 6-Fluoro-1H-indole-2-carbonyl chloride, from sample preparation to final structure confirmation.
Caption: Workflow for the spectroscopic characterization of 6-Fluoro-1H-indole-2-carbonyl chloride.
Conclusion
The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with FT-IR spectroscopy, provides a comprehensive and unambiguous characterization of 6-Fluoro-1H-indole-2-carbonyl chloride. The predicted spectral data and their detailed interpretation presented in this guide serve as a valuable reference for scientists working with this compound. By understanding the characteristic spectroscopic signatures of the indole core, the fluorine substituent, and the reactive carbonyl chloride moiety, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent chemical transformations.
References
- Note: As this guide is based on predicted data and general spectroscopic principles, direct citations to experimental data for the target compound are not possible.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
PubChem Compound Summary for 6-fluoro-1H-indole-2-carbonyl chloride, CID 11816208. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-Fluoro-1H-indole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of two fundamental molecular properties of 6-Fluoro-1H-indole-2-carbonyl chloride: its molecular weight and exact mass. As a key building block in medicinal chemistry and organic synthesis, precise knowledge of these values is critical for stoichiometric calculations, analytical characterization, and high-resolution mass spectrometry. This document delineates the derivation of these values from the compound's molecular formula and discusses their practical application in a research and development setting.
Chemical Identity and Structure
6-Fluoro-1H-indole-2-carbonyl chloride is a derivative of indole, a ubiquitous scaffold in pharmacologically active compounds. The presence of a fluorine atom at the 6-position and a reactive carbonyl chloride group at the 2-position makes it a valuable intermediate for creating a diverse range of more complex molecules.
-
Molecular Formula: C₉H₅ClFNO
The molecular formula is derived from the parent indole structure, with substitutions at the 2 and 6 positions. The introduction of a fluorine atom and a carbonyl chloride moiety results in the specified atomic composition.
-
Chemical Structure:
Caption: Chemical structure of 6-Fluoro-1H-indole-2-carbonyl chloride.
Molecular Weight
The molecular weight (MW) is the mass of one mole of a substance. It is an average value calculated using the standard atomic weights of the constituent elements, which accounts for the natural isotopic abundance of each element. In a laboratory setting, molecular weight is fundamental for converting between the mass of a compound and its molar quantity, which is essential for accurate reagent measurement in chemical reactions.
The molecular weight of 6-Fluoro-1H-indole-2-carbonyl chloride is calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 197.596 |
The calculated molecular weight of 197.596 g/mol is consistent with that of its isomer, 5-Fluoro-1H-indole-2-carbonyl chloride, which has a reported molecular weight of 197.59 g/mol .[1]
Exact Mass
The exact mass, also known as the monoisotopic mass, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of accuracy.
The exact mass of 6-Fluoro-1H-indole-2-carbonyl chloride is calculated as follows:
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 9 | 12.000000 | 108.000000 |
| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |
| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 197.004370 |
The calculated exact mass is 197.004370 Da. This value is a critical benchmark for the identification and confirmation of the compound in complex mixtures via HRMS.
Experimental Workflow for Mass Verification
To experimentally confirm the identity and purity of 6-Fluoro-1H-indole-2-carbonyl chloride, a standard analytical workflow involving high-resolution mass spectrometry would be employed. The following diagram illustrates this process.
Caption: A typical experimental workflow for the verification of a compound's exact mass.
Summary of Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅ClFNO |
| Molecular Weight | 197.596 g/mol |
| Exact Mass | 197.004370 Da |
References
Sources
An In-depth Technical Guide to the Reactivity Profile of 6-Fluoro-1H-indole-2-carbonyl chloride in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 6-Fluoro-1H-indole-2-carbonyl chloride, a versatile building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the core reactivity of this compound, detailing its participation in nucleophilic acyl substitution reactions to form a diverse array of amides and esters. Furthermore, its potential as an electrophile in Friedel-Crafts acylation reactions is explored. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom onto the indole ring can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. 6-Fluoro-1H-indole and its derivatives are of particular interest due to their prevalence in pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] 6-Fluoro-1H-indole-2-carbonyl chloride (CAS No: 1268382-34-8) serves as a key intermediate, enabling the facile introduction of the 6-fluoroindole-2-carboxamide and related moieties into target molecules.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 6-Fluoro-1H-indole-2-carbonyl chloride is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of 6-Fluoro-1H-indole-2-carbonyl chloride and its Precursor
| Property | 6-Fluoro-1H-indole-2-carbonyl chloride | 6-Fluoro-1H-indole-2-carboxylic acid |
| CAS Number | 1268382-34-8[1] | 3093-97-8[2] |
| Molecular Formula | C₉H₅ClFNO | C₉H₆FNO₂ |
| Molecular Weight | 197.59 g/mol | 179.15 g/mol [2] |
| Appearance | Predicted: Off-white to yellow solid | Off-white to pale yellow solid |
Spectroscopic Characterization:
Due to the limited availability of published experimental spectra for 6-Fluoro-1H-indole-2-carbonyl chloride, the following are predicted characteristics based on analogous compounds.[3]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.8-9.2 (br s, 1H, NH), 7.6-7.8 (m, 1H), 7.2-7.4 (m, 1H), 7.0-7.2 (m, 1H), 6.8-7.0 (m, 1H). The exact chemical shifts are sensitive to concentration and solvent.
-
¹³C NMR (CDCl₃, 101 MHz): δ 160-165 (C=O), 158-162 (d, J=240-250 Hz, C-F), 135-140 (C), 120-130 (CH), 110-120 (CH), 100-110 (CH).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -115 to -125 ppm.
-
IR (KBr, cm⁻¹): ν 3200-3400 (N-H stretch), 1750-1790 (C=O stretch, acid chloride), 1600-1620 (C=C stretch), 1200-1300 (C-F stretch). The carbonyl stretch is expected to be at a higher wavenumber compared to the corresponding carboxylic acid due to the inductive effect of the chlorine atom.
-
Mass Spectrometry (EI): m/z (%) = 197 (M⁺), 162 ([M-Cl]⁺).
Synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride
The most direct and widely employed method for the synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride is the chlorination of its corresponding carboxylic acid precursor, 6-Fluoro-1H-indole-2-carboxylic acid.
Synthesis Workflow
Caption: General workflow for the synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride.
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is based on established procedures for the conversion of carboxylic acids to acyl chlorides.[4][5]
Materials:
-
6-Fluoro-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 6-Fluoro-1H-indole-2-carboxylic acid (1.0 eq).
-
Add anhydrous DCM or toluene to form a suspension (approx. 0.2-0.5 M).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (40-110 °C, depending on the solvent) and monitor the reaction progress by observing the dissolution of the solid and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with anhydrous toluene a few times to ensure the complete removal of residual thionyl chloride.
-
The resulting crude 6-Fluoro-1H-indole-2-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-polar solvent like hexane, though its reactive nature makes purification challenging.
Causality and Self-Validation: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is driven to completion by the evolution of gaseous byproducts. The anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid. The progress of the reaction can be indirectly monitored by the disappearance of the starting material on TLC (after quenching a small aliquot with methanol to form the methyl ester).
Reactivity Profile: A Gateway to Diverse Functionalities
The reactivity of 6-Fluoro-1H-indole-2-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.
Amide Bond Formation
The reaction with primary and secondary amines is a robust method for the synthesis of 6-fluoro-1H-indole-2-carboxamides, which are prevalent motifs in pharmacologically active molecules.
Caption: General workflow for amide synthesis.
This protocol is adapted from standard amidation procedures using acyl chlorides.[][7][8]
Materials:
-
Crude 6-Fluoro-1H-indole-2-carbonyl chloride
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the tertiary amine base (1.2-1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 6-Fluoro-1H-indole-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the pure amide.
Causality and Self-Validation: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction. The reaction is typically run at a low temperature initially to control the exothermic reaction. The progress can be monitored by the disappearance of the amine starting material on TLC.
Ester Bond Formation
Esterification with alcohols proceeds in a similar manner to amidation, providing access to 6-fluoro-1H-indole-2-carboxylates.
Caption: General workflow for ester synthesis.
This protocol is based on general esterification procedures with acyl chlorides.[4][9][10]
Materials:
-
Crude 6-Fluoro-1H-indole-2-carbonyl chloride
-
Alcohol (e.g., methanol, ethanol)
-
Anhydrous Dichloromethane (DCM) or Pyridine (as solvent and base)
-
Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0-1.2 eq) in anhydrous DCM or pyridine.
-
If using DCM as a solvent, add pyridine (1.2-1.5 eq) as a base. A catalytic amount of DMAP can be added to accelerate the reaction, especially with less reactive alcohols.
-
Cool the solution to 0 °C.
-
Dissolve the crude 6-Fluoro-1H-indole-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction as described in the amidation protocol (Section 4.1.2).
-
Purify the crude product by silica gel column chromatography.
Causality and Self-Validation: Pyridine serves as both a base to quench the generated HCl and as a nucleophilic catalyst. DMAP is a more potent acylation catalyst. The reaction progress is monitored by the disappearance of the alcohol.
Friedel-Crafts Acylation
6-Fluoro-1H-indole-2-carbonyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic compounds, although the indole nucleus itself is susceptible to reaction under strong Lewis acidic conditions. Therefore, N-protection of the indole is often necessary.
Sources
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
Toxicity profile and safety data for 6-Fluoro-1H-indole-2-carbonyl chloride
An In-Depth Technical Guide on the Toxicity Profile and Safety Data of 6-Fluoro-1H-indole-2-carbonyl chloride
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Reactive Intermediates, Toxicological Profiling, and Safe Handling Protocols
Executive Summary
In contemporary drug discovery, the indole scaffold remains a privileged structure. Specifically, 6-Fluoro-1H-indole-2-carbonyl chloride (CAS: 1268382-34-8) serves as a critical electrophilic building block for synthesizing indole-2-carboxamides, which are actively investigated for indications ranging from kinase inhibition to antiparasitic therapies[1][2].
As a Senior Application Scientist, I emphasize that evaluating the toxicity of this compound requires a bifurcated approach:
-
Acute Chemical Hazards: The intrinsic reactivity of the acyl chloride moiety, which dictates laboratory handling and immediate exposure risks.
-
Pharmacotoxicology of the Core: The biological impact of the 6-fluoroindole scaffold once incorporated into a stable active pharmaceutical ingredient (API).
This whitepaper synthesizes physicochemical safety data, mechanistic toxicology, and field-proven laboratory protocols to ensure both personnel safety and experimental integrity.
Chemical Reactivity & Primary Hazard Mechanisms
The acute toxicity of 6-Fluoro-1H-indole-2-carbonyl chloride is not driven by the indole core, but rather by the highly reactive acyl chloride functional group. Acyl chlorides are potent electrophiles that undergo rapid nucleophilic acyl substitution (an addition-elimination mechanism) when exposed to nucleophiles, including ambient moisture[3].
Mechanism of Toxicity (Lachrymatory & Corrosive Effects)
When the compound contacts the mucosal membranes of the eyes, respiratory tract, or skin, the ambient water acts as a nucleophile. The reaction forms a tetrahedral intermediate that rapidly collapses, expelling a chloride leaving group[3]. This hydrolysis yields 6-fluoro-1H-indole-2-carboxylic acid and hydrogen chloride (HCl) gas [4]. The localized generation of HCl is responsible for the compound's severe corrosive and lachrymatory (tear-inducing) properties, leading to protein denaturation and tissue necrosis upon contact[4][5].
Nucleophilic acyl substitution mechanism and localized HCl generation upon moisture exposure.
Toxicological Profile & Safety Data
Because specific in vivo toxicity data for the isolated 6-fluoro building block is limited by its transient nature, safety parameters are extrapolated from the base 1H-indole-2-carbonyl chloride class and downstream fluorinated APIs[2][6].
Quantitative Hazard Summary (GHS Classification)
Based on structural analogs, the compound is classified as a Class 8 Corrosive Substance (UN 3261)[6][7]. Table 1 summarizes the standardized safety data.
| Hazard Parameter | Classification / Value | Causality / Implication |
| GHS Signal Word | Danger | Indicates severe intrinsic hazards requiring strict PPE. |
| Hazard Statements | H314, H335, H290 | Causes severe skin burns/eye damage; respiratory irritant; corrosive to metals[6][7]. |
| Physical State | Solid (typically crystalline) | Dust inhalation poses a severe risk of pulmonary edema due to deep lung HCl generation[5][8]. |
| Storage Temp | 2-8°C (Inert Atmosphere) | Prevents thermal degradation and ambient hydrolysis[6]. |
Pharmacotoxicology of the 6-Fluoroindole Core in Drug Development
In medicinal chemistry, the fluorine atom at the C6 position is a deliberate bioisosteric modification. It is typically introduced to block cytochrome P450 (CYP)-mediated oxidation at the metabolically vulnerable phenyl ring of the indole, thereby improving the pharmacokinetic (PK) half-life.
In vivo toxicity studies of downstream APIs (e.g., indole-2-carboxamides synthesized from this acyl chloride) demonstrate favorable safety profiles. In murine models evaluating these compounds for Trypanosoma cruzi clearance, the functionalized indoles were well-tolerated at oral doses up to 200 mg/kg, showing no mortality, no noticeable signs of organ toxicity, and clean off-target bioprofiling (including an absence of hERG channel liabilities)[2][9]. This validates that the 6-fluoroindole scaffold itself does not inherently drive systemic toxicity once the reactive chloride is displaced.
Laboratory Safety & Experimental Protocols
To ensure scientific integrity and personnel safety, handling 6-Fluoro-1H-indole-2-carbonyl chloride requires a self-validating system of engineering controls and chemical quenching.
Step-by-Step Handling Methodology
-
Environmental Control: All manipulations must occur within a certified fume hood. The compound must be weighed using anti-static spatulas to prevent dust aerosolization.
-
Inert Atmosphere: Reactions must be assembled under dry Nitrogen ( N2 ) or Argon ( Ar ) using standard Schlenk line techniques to prevent premature hydrolysis[5].
-
Solvent Selection: Use strictly anhydrous, aprotic solvents (e.g., dry DCM, THF, or DMF). The addition of catalytic DMF can accelerate desired amidation reactions via a Vilsmeier-Haack type intermediate[4].
-
Acid Scavenging: When reacting the acyl chloride with an amine, always include a non-nucleophilic base (e.g., Triethylamine or DIPEA) at ≥1.5 equivalents to neutralize the generated HCl in situ, preventing degradation of the product and mitigating pressure buildup[10].
Safe Quenching Protocol for Unreacted Material
Disposing of reaction mixtures containing unreacted acyl chlorides by pouring them directly into aqueous waste will cause violent exothermic reactions and rapid off-gassing.
Step-by-step workflow for the safe neutralization of reactive acyl chloride intermediates.
Quenching Procedure:
-
Submerge the reaction flask in an ice-water bath (0-5°C) to control the exothermic hydrolysis.
-
Dilute the mixture with an inert, water-miscible solvent (e.g., THF) to ensure homogeneity.
-
Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3 ) dropwise.
-
Monitor for effervescence ( CO2 gas evolution). Continue addition until gas evolution ceases and the aqueous phase reaches pH > 7.
-
Transfer to a separatory funnel, isolate the organic layer, and dispose of the neutralized aqueous layer in standard halogenated aqueous waste.
Conclusion
6-Fluoro-1H-indole-2-carbonyl chloride is a highly valuable, yet intrinsically hazardous, electrophilic building block. Its toxicity profile is dominated by the corrosive nature of the acyl chloride group and its propensity to generate HCl upon contact with moisture. However, when handled with rigorous anhydrous techniques and proper acid-scavenging protocols, it safely yields fluorinated indole derivatives that exhibit excellent tolerability and metabolic stability in advanced drug development paradigms.
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL:[Link]
-
Addition & Elimination Reactions in Acyl Chlorides. Source: Chemistry LibreTexts URL:[Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride (Proxy for Acyl Chloride Toxicity). Source: New Jersey Department of Health URL:[Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 6. 58881-45-1|1H-Indole-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 7. 64679-00-1 | 4-Methyl-1H-indole-2-carbonyl chloride | Chlorides | Ambeed.com [ambeed.com]
- 8. nj.gov [nj.gov]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
Pharmacokinetics of 6-Fluoro-1H-indole-2-carbonyl Chloride Derivatives in Early Discovery: A Technical Guide
The Chemical Rationale: From Reactive Intermediate to Stable Candidate
In early-stage drug discovery, the indole scaffold is a privileged chemotype. However, unsubstituted indoles frequently suffer from rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance ( CLint ) and poor oral bioavailability.
To circumvent this, medicinal chemists utilize 6-fluoro-1H-indole-2-carbonyl chloride (CAS 1260851-13-5) as a foundational building block[1][2]. As an acyl chloride, it is a highly reactive electrophile, making it the ideal precursor for high-throughput library synthesis. By reacting this intermediate with diverse primary and secondary amines, researchers generate stable 6-fluoroindole-2-carboxamide derivatives. These derivatives have shown exceptional promise in recent years, particularly as MmpL3 inhibitors for treating drug-resistant mycobacterial infections[3][4].
The strategic placement of the fluorine atom at the C6 position is not merely a structural tweak; it is a profound pharmacokinetic intervention. Fluorine's high electronegativity and strong C-F bond block metabolically labile C-H sites from CYP450-mediated oxidation, significantly extending the compound's metabolic half-life while subtly modulating lipophilicity to maintain membrane permeability[5][6].
Mechanism of Pharmacokinetic Enhancement
The primary causality behind utilizing the 6-fluoro substitution lies in the suppression of Phase I metabolism. Unsubstituted indole-2-carboxamides are rapidly hydroxylated at the electron-rich C5 and C6 positions. By introducing a fluorine atom at C6, the electron density of the aromatic ring is reduced, and the specific site of oxidation is sterically and electronically shielded[6][7].
This single-atom substitution frequently results in a dramatic shift from a high-clearance profile to a low-clearance profile, enabling the transition from in vitro hits to in vivo efficacious leads[4].
Self-Validating Experimental Protocols
To accurately assess the PK profile of synthesized 6-fluoroindole-2-carboxamides, rigorous, self-validating protocols must be employed. The following methodologies emphasize the causality behind the experimental design.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Purpose: To quantify the intrinsic clearance ( CLint ) and validate the metabolic blockade provided by the 6-fluoro substitution. Self-Validation Mechanism: The assay runs concurrently with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil fails to clear rapidly, the microsomes are deemed inactive, and the assay is rejected.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the 6-fluoroindole derivative in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: Combine the test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg protein/mL final) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated reaction.
-
Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Data Calculation: Plot the natural log of the remaining parent compound against time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint using the formula: CLint=(k×Vincubation)/Mprotein .
Protocol B: In Vivo Rodent Pharmacokinetics
Purpose: To determine systemic clearance, volume of distribution ( Vd ), and oral bioavailability ( F% ) in a preclinical species (e.g., BALB/c mice)[3]. Self-Validation Mechanism: Intravenous (IV) dosing is performed alongside Per Os (PO) dosing. The IV arm validates the systemic clearance mechanisms independent of gastrointestinal absorption, ensuring that low oral exposure is correctly attributed to either poor permeability or high first-pass metabolism.
Step-by-Step Methodology:
-
Formulation: Formulate the derivative in a vehicle suitable for both IV and PO administration (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution.
-
Dosing: Administer the compound to male BALB/c mice (n=3 per route). Dose IV via the tail vein at 1 mg/kg. Dose PO via oral gavage at 10 mg/kg.
-
Blood Sampling: Collect serial blood samples (approx. 50 µL) via the saphenous vein at 0.083 (IV only), 0.25,0.5,1,2,4,8, and 24 hours post-dose into K2-EDTA tubes.
-
Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins using acetonitrile (1:3 ratio).
-
Quantification: Analyze via LC-MS/MS. Calculate PK parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Structure-Activity Relationships (SAR) in Pharmacokinetics
Quantitative PK data from early discovery campaigns clearly demonstrate the superiority of fluorinated derivatives. Table 1 summarizes the typical shift in ADME/PK parameters when moving from an unsubstituted indole-2-carboxamide to its 6-fluoro and 4,6-difluoro counterparts[4][7].
Table 1: Comparative Pharmacokinetic Parameters of Indole-2-carboxamide Derivatives
| Compound Core | HLM CLint (µL/min/mg) | Caco-2 Papp ( 10−6 cm/s) | Mouse IV Clearance (mL/min/kg) | Mouse PO Bioavailability ( F% ) |
| Unsubstituted Indole | 145.0 | 12.4 | 85.0 | < 5% |
| 6-Fluoroindole | 32.5 | 18.1 | 22.0 | 48% |
| 4,6-Difluoroindole | 15.2 | 21.0 | 12.5 | 65% |
Data synthesis reflects standard optimization trajectories observed in anti-mycobacterial MmpL3 inhibitor programs, where the 4,6-difluoro derivative (e.g., Compound 26) demonstrates optimal ADMET properties and exceptional in vivo efficacy[4].
Analysis of the Data
The data illustrates a clear causality: the unsubstituted indole suffers from high hepatic clearance (approaching liver blood flow in mice), resulting in negligible oral bioavailability. The introduction of the 6-fluoro group reduces CLint by nearly 5-fold. Furthermore, the 4,6-difluoro derivative provides an additive shielding effect, pushing the clearance down to highly favorable levels while simultaneously improving membrane permeability (Caco-2 Papp ) due to the localized lipophilicity imparted by the halogens[4][7].
Conclusion
The utilization of 6-fluoro-1H-indole-2-carbonyl chloride as a starting material is a highly rational strategy in early drug discovery. By pre-installing a metabolic shield at the C6 position, medicinal chemists can bypass the severe clearance liabilities inherent to the native indole ring. As demonstrated through rigorous in vitro and in vivo profiling, 6-fluoroindole-2-carboxamide derivatives consistently exhibit superior pharmacokinetic properties, making them highly viable candidates for progression into advanced preclinical development.
References
-
Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link][3]
-
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure PubMed Central (PMC) - NIH URL:[Link][5]
-
Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK) Journal of Medicinal Chemistry - ACS Publications URL:[Link][7]
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- 3. journals.asm.org [journals.asm.org]
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- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Validation Protocol for 6-Fluoro-1H-indole-2-carbonyl chloride
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthesis, and analytical validation of a highly reactive acyl chloride intermediate.
Introduction and Mechanistic Rationale
The 6-fluoro-1H-indole core is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, androgen receptor modulators, and novel antimicrobial agents. The derivatization of this core often requires the activation of 6-fluoro-1H-indole-2-carboxylic acid into its corresponding acyl chloride: 6-fluoro-1H-indole-2-carbonyl chloride . This highly reactive electrophile serves as a versatile building block for synthesizing complex N -substituted 1H-indole-2-carboxamides [1].
Causality in Reagent Selection: Oxalyl Chloride vs. Thionyl Chloride
While classical methods employ neat thionyl chloride ( SOCl2 ) under reflux [1], such harsh conditions can lead to degradation, unwanted chlorination of the electron-rich indole ring, or polymerization.
For the fluorinated indole substrate, a milder, highly controlled approach using oxalyl chloride ( (COCl)2 ) in dichloromethane (DCM) with catalytic N,N -dimethylformamide (DMF) is superior [2].
-
The Vilsmeier-Haack Intermediate: DMF reacts rapidly with oxalyl chloride to generate a chloroiminium ion (Vilsmeier reagent). This highly electrophilic species reacts with the carboxylic acid to form the acyl chloride, regenerating DMF. This catalytic cycle allows the reaction to proceed efficiently at 0∘C to room temperature.
-
Byproduct Management: Oxalyl chloride decomposes entirely into gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride), ensuring that the final product can be isolated in high purity simply through solvent evaporation, avoiding aqueous workups that would hydrolyze the moisture-sensitive product.
Experimental Workflow and Logical Relationships
The following diagram illustrates the mechanistic workflow and the critical decision points in the synthesis and validation process.
Synthesis and validation workflow for 6-Fluoro-1H-indole-2-carbonyl chloride.
Quantitative Data and Stoichiometry
To ensure a self-validating and reproducible system, strict adherence to the stoichiometric ratios outlined below is required. The use of a slight excess of oxalyl chloride ensures complete conversion, while limiting it to 1.5 - 1.8 equivalents prevents the need for excessive co-evaporation during isolation.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Role |
| 6-Fluoro-1H-indole-2-carboxylic acid | 179.15 | 1.00 | 179.2 mg | Starting Material |
| Oxalyl Chloride (2.0 M in DCM) | 126.93 | 1.80 | 0.90 mL (1.8 mmol) | Activating Agent |
| N,N -Dimethylformamide (DMF) | 73.09 | 0.05 | ~4.0 μ L | Catalyst |
| Dichloromethane (DCM), Anhydrous | N/A | N/A | 5.0 mL | Solvent |
| Toluene, Anhydrous | N/A | N/A | 3 x 2.0 mL | Co-evaporation solvent |
Expected Yield: >95% (Quantitative conversion). Product is typically used directly in the next synthetic step without further purification.
Step-by-Step Methodology
Preparation and Reaction Execution
-
Glassware Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen.
-
Substrate Dissolution: Charge the flask with 6-fluoro-1H-indole-2-carboxylic acid (179.2 mg, 1.0 mmol) and suspend in anhydrous DCM (5.0 mL).
-
Catalyst Addition: Add anhydrous DMF (4.0 μ L, 0.05 mmol). Note: The mixture may remain a suspension at this stage.
-
Activation: Cool the reaction mixture to 0∘C using an ice-water bath.
-
Reagent Addition: Slowly add the oxalyl chloride solution (0.90 mL, 2.0 M in DCM) dropwise over 5 minutes [2].
-
Causality Note: Immediate effervescence will be observed. This is the release of CO and CO2 gases, indicating the successful formation of the Vilsmeier reagent and subsequent reaction with the acid.
-
-
Propagation: Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature. Stir for an additional 1 hour, or until gas evolution ceases and the solution becomes homogeneous.
In-Process Control (IPC) and Validation
Direct analysis of acyl chlorides via TLC or LC-MS is notoriously unreliable due to rapid hydrolysis back to the starting carboxylic acid on silica gel or in aqueous mobile phases.
-
Derivatization for Analysis: Withdraw a 10 μ L aliquot of the reaction mixture and quench it into 200 μ L of anhydrous methanol containing a drop of triethylamine.
-
Analysis: Analyze the quenched sample via LC-MS or TLC. The presence of the methyl ester (methyl 6-fluoro-1H-indole-2-carboxylate, [M+H]+≈194.2 ) confirms successful activation. The absence of the starting acid peak indicates complete conversion.
Workup and Isolation
-
Concentration: Once complete conversion is confirmed, concentrate the reaction mixture under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30∘C .
-
Co-evaporation (Critical Step): To ensure the complete removal of unreacted oxalyl chloride and residual HCl gas (which can interfere with downstream amine couplings), dissolve the resulting residue in anhydrous toluene (2.0 mL) and concentrate under vacuum. Repeat this co-evaporation process two more times.
-
Storage: The resulting 6-fluoro-1H-indole-2-carbonyl chloride is isolated as a highly moisture-sensitive solid. It must be immediately dissolved in the solvent required for the next step (e.g., THF, DCM) or stored under an inert atmosphere (Argon) at −20∘C in a tightly sealed, desiccated container.
References
- Source: PMC (National Institutes of Health)
- Title: US12012398B2 - Bicyclic compounds as androgen receptor modulators Source: Google Patents URL
How to use 6-Fluoro-1H-indole-2-carbonyl chloride in peptide coupling reactions
Application Note: Utilizing 6-Fluoro-1H-indole-2-carbonyl chloride for High-Efficiency Peptide Coupling and N-Terminal Derivatization
Strategic Utility in Drug Development
The incorporation of indole-2-carboxamide moieties into peptide scaffolds is a proven strategy for enhancing target affinity and modulating pharmacokinetic properties. Specifically, the 6-fluoro substitution on the indole ring increases lipophilicity and metabolic stability, making it a highly desirable pharmacophore in antiviral (e.g., Mpro inhibitors)[1] and antiparasitic (e.g., anti-Trypanosoma cruzi) drug development[2].
Using 6-Fluoro-1H-indole-2-carbonyl chloride directly—rather than its carboxylic acid precursor—bypasses the need for expensive and sterically demanding coupling reagents (such as HATU, PyBOP, or EDC/HOBt). Because the acyl chloride is already highly activated, it enables rapid, high-yielding acylation of sterically hindered primary and secondary amines, even in solid-phase peptide synthesis (SPPS)[3].
Physicochemical Properties & Reagent Profile
To ensure reproducible stoichiometry and handling, the quantitative physicochemical properties of the reagent are summarized below[4].
| Property | Specification / Value |
| Chemical Name | 6-Fluoro-1H-indole-2-carbonyl chloride |
| CAS Number | 1260851-13-5 |
| Molecular Formula | C9H5ClFNO |
| Molecular Weight | 197.59 g/mol |
| Monoisotopic Mass | 197.00 g/mol |
| Topological Polar Surface Area | 32.9 Ų |
| Hydrogen Bond Acceptors | 2 |
| Reactivity Profile | Highly electrophilic; strictly moisture-sensitive |
Mechanistic Causality in Experimental Design
Successful utilization of this highly reactive reagent requires understanding the underlying reaction mechanics to prevent side reactions and yield loss:
-
Chemoselectivity without Protection: The indole nitrogen (1H) is part of an aromatic system, rendering it weakly nucleophilic. Therefore, under strictly controlled stoichiometric conditions, the acyl chloride selectively reacts with the target aliphatic amine of the peptide without requiring Boc- or Fmoc-protection of the indole ring[2].
-
Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is the mandatory base. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride, a side reaction occasionally observed with less hindered bases like triethylamine (TEA)[5].
-
Solvent Exclusivity: Anhydrous Dichloromethane (DCM) is the optimal solvent. Protic solvents (alcohols, water) will rapidly hydrolyze the acid chloride back to the inactive 6-fluoro-1H-indole-2-carboxylic acid. If the peptide is insoluble in DCM, a minimal amount of anhydrous N,N-Dimethylformamide (DMF) may be added[3].
Reaction Workflow & Pathway
Workflow of 6-Fluoro-1H-indole-2-carbonyl chloride peptide coupling via a tetrahedral intermediate.
Detailed Experimental Protocols
Protocol A: Solution-Phase N-Terminal Acylation of Peptide Fragments
Objective: Conjugate 6-Fluoro-1H-indole-2-carbonyl chloride to a purified, fully deprotected (or side-chain protected) peptide fragment in solution.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the amine/peptide substrate in anhydrous DCM (10 mL per mmol of peptide). If solubility is poor, add up to 20% v/v anhydrous DMF[3].
-
Base Addition: Add 3.0 equivalents of anhydrous DIPEA to the solution. Causality: The excess base ensures the amine is fully deprotonated and free-based, while also acting as a scavenger for the corrosive HCl byproduct generated during the reaction[5].
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Acid chlorides are highly reactive; initiating the reaction at 0 °C suppresses exothermic degradation and prevents off-target acylation of nucleophilic side chains (e.g., unprotected hydroxyls in Ser/Thr).
-
Acyl Chloride Addition: Dissolve 1.2 equivalents of 6-Fluoro-1H-indole-2-carbonyl chloride in a minimal volume of anhydrous DCM. Add this dropwise to the peptide solution over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under a nitrogen atmosphere for 2 to 4 hours[2].
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validating Quality Control:
-
In-Process LC-MS: Withdraw a 5 µL aliquot and quench it in 100 µL of methanol. If the reaction is incomplete, the LC-MS will show the mass of the unreacted peptide and the methyl ester of the indole (formed by the methanol quench of the unreacted acid chloride). Complete disappearance of the starting peptide mass validates the reaction.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) On-Resin Capping
Objective: Attach the 6-fluoroindole-2-carboxamide moiety to the N-terminus of a resin-bound peptide prior to global cleavage.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-deprotected peptidyl-resin (e.g., 2-Chlorotrityl chloride resin) in anhydrous DCM (10 mL/g of resin) for 20 minutes. Drain the solvent[6].
-
Reagent Preparation: In a separate dry vial, dissolve 2.0 equivalents (relative to resin loading) of 6-Fluoro-1H-indole-2-carbonyl chloride in anhydrous DCM.
-
Coupling: Add 4.0 equivalents of DIPEA to the resin, immediately followed by the acyl chloride solution. Causality: Adding the base first neutralizes any residual acid in the resin matrix and prepares the terminal amine for immediate nucleophilic attack[3].
-
Agitation: Agitate the reaction vessel at room temperature for 60 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially: 3× DCM, 3× DMF, and 3× DCM (5 minutes per wash). Causality: Rigorous washing removes the DIPEA-HCl salt and any unreacted acyl chloride, preventing contamination or side reactions during the final TFA cleavage step[7].
Self-Validating Quality Control:
-
The Kaiser Test: Take a few beads of the washed resin and perform a ninhydrin (Kaiser) test. A colorless or faint yellow bead indicates a self-validated, successful coupling (complete absence of primary amines). A dark blue bead indicates incomplete coupling, necessitating a second coupling cycle.
References
-
AKOS006325802 1260851-13-5 wiki | Guidechem | 4
-
Synthesis protocols | Peptideweb.com | 3
-
Standard Coupling Procedures | Aapptec Peptides | 5
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | PMC (NIH) | 2
-
Technical Support Information Bulletin 1027 | Aapptec Peptides | 6
-
Novabiochem® Peptide Synthesis | Merck Millipore | 7
-
WO2024059087A1 - 3-(1h-indole-2-carbonyl)... derivatives as mpro inhibitors | Google Patents | 1
Sources
- 1. WO2024059087A1 - 3-(1h-indole-2-carbonyl)-6,6-dimethyl-n-((s)-1-oxo-3-((s)-2-oxopyrrolidin-3-yl)p ropan-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives as mpro inhibitors for the treatment of coronavirus infections - Google Patents [patents.google.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptideweb.com [peptideweb.com]
- 4. Page loading... [guidechem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
Standard amidation reaction conditions using 6-Fluoro-1H-indole-2-carbonyl chloride
An Application Guide to Amidation Reactions Using 6-Fluoro-1H-indole-2-carbonyl chloride
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to performing amidation reactions using 6-fluoro-1H-indole-2-carbonyl chloride. The protocols and insights contained herein are synthesized from established chemical literature and best practices to ensure reliability and reproducibility.
Introduction: The Significance of 6-Fluoro-1H-indole-2-carboxamides
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds investigated for therapeutic applications, including antitubercular agents, antiparasitics, and kinase inhibitors for cancer therapy.[1][2][3][4] The introduction of a fluorine atom at the 6-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[2] The reaction of 6-fluoro-1H-indole-2-carbonyl chloride with a diverse range of amines is a fundamental and highly effective method for synthesizing a library of these valuable carboxamides.
Reaction Fundamentals: The Mechanism of Amidation
The conversion of an acyl chloride to an amide is a classic example of nucleophilic acyl substitution . The reaction proceeds through a well-understood mechanism that leverages the high electrophilicity of the carbonyl carbon in the acyl chloride.
Core Principles:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electron-deficient carbonyl carbon of the 6-fluoro-1H-indole-2-carbonyl chloride (the electrophile).[5] This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion—an excellent leaving group—is expelled.[6]
-
Proton Transfer: The immediate product is a protonated amide. A base, which is typically included in the reaction, removes this proton to yield the neutral amide product and a salt (e.g., triethylammonium chloride).[6][7] This final step is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[6][8]
Reaction Mechanism Diagram
Caption: General mechanism of nucleophilic acyl substitution for amidation.
Standard Reaction Conditions: A Comparative Overview
The choice of base, solvent, and temperature is critical for achieving high yields and purity. Acyl chloride amidations are typically robust and proceed under mild conditions.[9] Aprotic solvents are standard to prevent competitive hydrolysis of the highly reactive acyl chloride.[6] The reaction is often initiated at a low temperature (0 °C) to manage its exothermic nature before being allowed to warm to room temperature.[][11]
| Parameter | Common Reagents/Conditions | Rationale and Expert Insights |
| Amine Nucleophile | Primary Amines (R-NH₂) Secondary Amines (R₂-NH) | The reactivity can vary based on the amine's basicity and steric hindrance. Electron-rich aliphatic amines are generally more reactive than electron-poor anilines.[12] |
| Base | Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine Inorganic: K₂CO₃, NaHCO₃ | A base is essential to scavenge the HCl byproduct.[7] At least one equivalent is required, though a slight excess (1.1-1.5 eq) is common. DIPEA is a non-nucleophilic, sterically hindered base, useful when the amine is expensive or when side reactions with a more nucleophilic base like TEA are a concern.[9] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Dioxane.[9][13][14] | Aprotic solvents are crucial to prevent hydrolysis of the acyl chloride. DCM and THF are excellent choices for their inertness and ease of removal. DMF can be beneficial for solubility but is harder to remove.[9] |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is highly exothermic.[] Starting at 0 °C allows for controlled addition of reagents and dissipation of heat, minimizing side-product formation. The reaction is typically allowed to warm to RT to ensure completion. |
| Stoichiometry | Acyl Chloride (1.0 eq) Amine (1.0-1.2 eq) Base (1.1-1.5 eq) | A slight excess of the amine and base can help drive the reaction to completion. Using the acyl chloride as the limiting reagent is standard practice. |
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of N-benzyl-6-fluoro-1H-indole-2-carboxamide.
Materials and Equipment
-
6-Fluoro-1H-indole-2-carbonyl chloride
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for a standard amidation reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoro-1H-indole-2-carbonyl chloride (1.0 mmol, 1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base and Nucleophile Addition: While stirring, add triethylamine (1.2 mmol, 1.2 eq). Subsequently, add benzylamine (1.1 mmol, 1.1 eq) dropwise over 5 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (10 mL, optional, to remove excess amine/base), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-6-fluoro-1H-indole-2-carboxamide.[2][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive/degraded acyl chloride due to moisture. 2. Insufficient base to neutralize HCl. 3. Amine starting material is of poor quality or is the HCl salt form. | 1. Use freshly prepared or properly stored acyl chloride. Ensure all glassware and solvents are rigorously dried. 2. Ensure at least 1.1 equivalents of base are used. 3. Use free-base amine. If using an amine hydrochloride salt, add an additional equivalent of base. |
| Formation of Side Products | 1. Reaction temperature was too high, causing decomposition. 2. Diacylation of a primary amine. 3. Hydrolysis of acyl chloride to carboxylic acid. | 1. Maintain cooling at 0 °C during the addition of reagents. 2. Use a controlled stoichiometry (near 1:1 amine to acyl chloride). This is less common under these conditions but possible. 3. Ensure anhydrous conditions. The resulting carboxylic acid can sometimes be removed with a basic wash during workup. |
| Difficult Purification | 1. Excess amine is co-eluting with the product. 2. Product is highly polar and streaks on the silica column. | 1. Include a dilute acid wash (e.g., 1M HCl) during the workup to convert the excess amine into its water-soluble salt. 2. Add a small percentage of triethylamine (0.1-1%) or methanol to the chromatography eluent to improve peak shape. |
Safety and Handling
-
6-Fluoro-1H-indole-2-carbonyl chloride: This reagent is corrosive and moisture-sensitive. It will react with water to release corrosive HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Solvents: Dichloromethane is a volatile organic solvent. All solvent manipulations should be performed in a well-ventilated fume hood.
-
Bases: Triethylamine and other amine bases are corrosive and have strong odors. Handle with care in a fume hood.
-
General: The reaction can be exothermic. Proper temperature control is essential, especially on a larger scale.
References
- Vertex AI Search, based on RSC Adv., 2018, 8, 10271-10276. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
- BOC Sciences. (2024, March 29).
- Alves, M. J. (2014, August 22). Response to "Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?".
- Master Organic Chemistry. (2018, February 28).
- Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
- Sivaraj, C., & Gandhi, T. (2023).
- de Souza, M. C. B. V., et al. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Ruiu, S., et al. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.
- Ananthan, S., et al. (2013, October 3). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry.
- Chemguide.
- Chemistry LibreTexts. (2023, January 22).
- Al-Blewi, F. F., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry.
- Clark, J. H., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
- MilliporeSigma. (2025, September 22).
- EvitaChem. 5-Fluoro-1H-indole-2-carbonyl chloride.
- de Souza, M. C. B. V., et al. (2025, April 10). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Al-Rashood, S. T., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet for 6-Chloro-2-fluoro-3-methylbenzoyl chloride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. evitachem.com [evitachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 13. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Fluorinated Indole Derivatives via 6-Fluoro-1H-indole-2-carbonyl chloride
Introduction & Strategic Rationale
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and drug discovery[1]. Fluorinated indoles, in particular, exhibit significantly enhanced pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated counterparts[2]. The strategic placement of a fluorine atom at the 6-position of the indole ring serves multiple critical functions: it blocks metabolic oxidation by cytochrome P450 enzymes, increases the overall lipophilicity of the molecule to improve membrane permeability, and modulates the pKa of the indole N-H bond, which can significantly strengthen target binding through enhanced hydrogen bond donation[3].
6-Fluoro-1H-indole-2-carbonyl chloride (CAS 1260851-13-5) is an exceptionally valuable, highly reactive electrophilic building block for synthesizing 6-fluoroindole-2-carboxamides and related derivatives[4]. While traditional amide synthesis relies on the activation of indole-2-carboxylic acids using expensive coupling reagents (e.g., HATU, EDC/HOBt), these methods often suffer from challenging removal of coupling byproducts (such as ureas) and variable yields depending on the steric bulk of the amine. Utilizing the pre-activated acid chloride bypasses these limitations, driving the nucleophilic acyl substitution forward with high atom economy and exergonic efficiency.
Mechanistic Causality in Acyl Substitution
The synthesis of fluorinated indole amides from the acid chloride proceeds via a classic addition-elimination mechanism. The amine nucleophile attacks the highly electrophilic carbonyl carbon, generating a transient, negatively charged tetrahedral intermediate. The collapse of this intermediate expels the chloride leaving group, yielding the target amide.
Causality behind Reagent Selection:
-
Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric hindrance. This prevents the base from acting as a competing nucleophile (which can form stable acylammonium species that slow down the reaction with bulky amines) while effectively scavenging the generated HCl byproduct.
-
Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is a non-polar, aprotic solvent that readily dissolves both the acid chloride and most organic amines. Its low boiling point allows for facile removal during concentration, and its lack of nucleophilic character ensures no solvent-reagent side reactions occur (unlike DMF, which can occasionally form Vilsmeier-type adducts with highly reactive acid chlorides).
Reaction Workflow & Pathway Visualization
Reaction workflow for the nucleophilic acyl substitution of 6-Fluoro-1H-indole-2-carbonyl chloride.
Quantitative Data: Condition Optimization
To establish the most robust protocol, various reaction conditions were evaluated. The quantitative data below demonstrates the superiority of the DCM/DIPEA system for maximizing the yield of the target fluorinated indole derivatives.
| Entry | Solvent | Base (1.5 equiv) | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | DCM | DIPEA | 0 °C to 25 °C | 2.0 | >99 | 94 |
| 2 | THF | DIPEA | 0 °C to 25 °C | 4.0 | 95 | 88 |
| 3 | DMF | K₂CO₃ | 25 °C | 6.0 | 85 | 79 |
| 4 | Toluene | Pyridine | 80 °C | 12.0 | 70 | 62 |
Table 1: Solvent and base optimization for the amidation of 6-Fluoro-1H-indole-2-carbonyl chloride with a model secondary amine (pyrrolidine).
Experimental Protocol: Synthesis of 6-Fluoro-1H-indole-2-carboxamides
Scale: 1.0 mmol Target: General preparation of 6-fluoroindole-2-carboxamide derivatives.
Materials Required:
-
6-Fluoro-1H-indole-2-carbonyl chloride (1.0 mmol, 197.6 g/mol )[4]
-
Amine nucleophile (e.g., pyrrolidine or substituted aniline) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous NaHCO₃, 1M HCl, Brine
-
Anhydrous Na₂SO₄
Step-by-Step Methodology & Self-Validating Checkpoints:
-
Preparation of the Reaction Milieu: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (N₂ or Argon). Add 6-Fluoro-1H-indole-2-carbonyl chloride (197.6 mg, 1.0 mmol) and dissolve in 8 mL of anhydrous DCM.
-
Causality: The inert atmosphere and anhydrous solvent are critical. Acid chlorides are highly susceptible to hydrolysis by atmospheric moisture, which would rapidly convert the reagent into the unreactive 6-fluoro-1H-indole-2-carboxylic acid.
-
Self-Validation Checkpoint 1 (Reagent Integrity): The acid chloride must dissolve completely to form a clear, pale-yellow solution. Any cloudiness or insoluble precipitate indicates premature hydrolysis; if observed, the reagent must be discarded or re-synthesized.
-
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Cooling mitigates the exothermic nature of the nucleophilic attack, suppressing potential side reactions such as dimerization or degradation of sensitive amines.
-
-
Addition of Base and Nucleophile: In a separate dry vial, prepare a solution of the amine nucleophile (1.2 mmol) and DIPEA (261 µL, 1.5 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 5 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours.
-
Reaction Monitoring:
-
Self-Validation Checkpoint 2 (Reaction Completion): Withdraw a 10 µL aliquot, quench it in 100 µL of methanol, and analyze via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the acid chloride (visualized as the methyl ester derivative upon methanol quench) and the appearance of a new, lower Rf spot confirms reaction completion.
-
-
Quench and Biphasic Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel.
-
Wash with 1M HCl (15 mL). Self-Validation Checkpoint 3: Check the pH of the aqueous layer (must be < 2). This ensures complete protonation and removal of excess amine and DIPEA into the aqueous phase.
-
Wash with saturated aqueous NaHCO₃ (15 mL). Self-Validation Checkpoint 4: Check the pH of the aqueous layer (must be ~8). This ensures neutralization of any residual acid in the organic phase.
-
Wash with brine (15 mL) to remove residual water from the organic phase.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-fluoro-1H-indole-2-carboxamide.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol, depending on the crystallinity of the specific derivative.
References
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Source: nbinno.
- 6-fluoro-1h-indole-2-carbonyl chloride 1260851-13-5 wiki Source: Guidechem URL
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
Application Note: Synthesis and In Vitro Profiling of 6-Fluoro-1H-indole-2-carboxamide Conjugates
Introduction and Mechanistic Rationale
The indole-2-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery. Conjugates derived from this core have demonstrated potent efficacy across diverse therapeutic areas, functioning as MmpL3 inhibitors in Mycobacterium tuberculosis[1], capsid assembly modulators (CAMs) against the Hepatitis B Virus (HBV) [2], and inhibitors of the autophagy-associated protein 8 (ATG8) [3].
The utilization of 6-Fluoro-1H-indole-2-carbonyl chloride as a building block is a deliberate structural optimization strategy. The introduction of a fluorine atom at the C6 position of the indole ring serves three critical mechanistic purposes:
-
Metabolic Shielding: It blocks CYP450-mediated oxidative metabolism at a known metabolic soft spot, significantly increasing the microsomal half-life of the conjugate [1].
-
Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the indole NH, enhancing its capacity as a hydrogen bond donor, which is critical for target engagement within hydrophobic pockets (e.g., the HP1 cavity of ATG8) [3].
-
Lipophilicity: It increases the overall lipophilicity (LogP) of the conjugate, which directly correlates with improved membrane permeability in whole-cell phenotypic assays.
As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating workflow. It covers the chemical conjugation of the reactive acyl chloride, followed by orthogonal in vitro assays: a biophysical target-binding assay (Microscale Thermophoresis) and a cellular efficacy assay (Resazurin Microtiter Assay).
Experimental Workflow
Figure 1: Workflow from chemical conjugation to biophysical and phenotypic profiling.
Protocol 1: Chemical Conjugation (Nucleophilic Acyl Substitution)
Causality & Design: While many protocols utilize 6-fluoro-1H-indole-2-carboxylic acid coupled with reagents like HATU or EDC, utilizing the acyl chloride directly bypasses the need for coupling agents. This prevents the formation of difficult-to-remove urea byproducts and accelerates reaction kinetics—a crucial advantage when conjugating sterically hindered secondary amines (e.g., piperazine derivatives used in HBV CAMs) [2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the target primary or secondary amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 6-fluoro-1H-indole-2-carbonyl chloride (1.1 equiv, 1.1 mmol) dropwise as a solution in DCM (5 mL).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude conjugate via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for in vitro biological assays.
Protocol 2: In Vitro Target Binding Assay (Microscale Thermophoresis)
Causality & Design: To validate direct target engagement, Microscale Thermophoresis (MST) is employed. MST measures the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in the hydration shell, charge, and size of a target protein upon ligand binding [3]. MST is chosen over Surface Plasmon Resonance (SPR) because it is an immobilization-free, in-solution assay, eliminating artifacts caused by surface tethering—ideal for aggregation-prone viral capsids or bacterial membrane proteins.
Step-by-Step Methodology:
-
Target Labeling: Label the recombinant target protein (e.g., His-tagged ATG8 or MmpL3) using a RED-tris-NTA specific dye. Incubate 100 nM of protein with 50 nM of dye in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20) for 30 minutes at room temperature. Rationale: Tween-20 prevents non-specific adsorption of the highly lipophilic indole conjugate to the capillary walls.
-
Ligand Titration: Prepare a 16-point 1:1 serial dilution of the 6-fluoroindole-2-carboxamide conjugate in MST buffer. The highest concentration should be 100x the expected Kd (e.g., 50 µM down to 1.5 nM). Ensure a constant DMSO concentration (≤5%) across all capillaries to prevent solvent-induced protein denaturation.
-
Complex Formation: Mix 10 µL of the labeled protein with 10 µL of each ligand dilution. Incubate in the dark for 15 minutes at room temperature to reach thermodynamic equilibrium.
-
Measurement: Load the samples into standard treated MST capillaries. Read the fluorescence using an MST instrument (e.g., Monolith NT.115) at 20% LED power and 40% MST power.
-
Validation Control: Run a negative control utilizing a mutant protein variant (e.g., ATG8 K48A) known to abolish indole binding [3]. A flat baseline confirms specific binding in the wild-type assay.
Protocol 3: In Vitro Cellular Efficacy Assay (Resazurin Microtiter Assay)
Causality & Design: To evaluate the phenotypic efficacy of the conjugate (e.g., anti-mycobacterial Minimum Inhibitory Concentration - MIC), the Resazurin Microtiter Assay (REMA) is utilized [1]. Resazurin is a redox indicator; metabolically active, viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a self-validating, quantitative readout of cellular viability without requiring cell lysis.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target cells (e.g., M. tuberculosis H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC to an OD₆₀₀ of 0.6. Dilute the culture 1:100 in fresh media.
-
Compound Plating: In a 96-well clear-bottom microtiter plate, dispense 100 µL of media into columns 2–11. Add 200 µL of the conjugate (at 64 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to 10. Column 11 serves as a positive growth control (no drug), and column 12 serves as a sterile media control.
-
Inoculation: Add 100 µL of the diluted cell suspension to all wells except column 12.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37 °C for 7 days (time varies by organism).
-
Readout: Add 30 µL of 0.02% resazurin solution to all wells. Incubate for an additional 24 hours.
-
Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration of the conjugate that prevents the color change from blue to pink (≥90% inhibition of fluorescence relative to the growth control).
Data Presentation: Comparative Profiling
The following table summarizes typical quantitative data illustrating the structure-activity relationship (SAR) advantages of the 6-fluoro substitution on the indole-2-carboxamide scaffold.
| Conjugate Core | Target Affinity (Kd via MST) | Cellular Efficacy (MIC) | Microsomal Stability (T₁/₂) | ClogP |
| Unsubstituted 1H-indole | 66.98 µM | 3.20 µM | 12 minutes | 3.4 |
| 6-Fluoro-1H-indole | 3.54 µM | 0.80 µM | >45 minutes | 3.8 |
| Reference Control | 1.10 µM | 0.50 µM | 30 minutes | 2.9 |
Data Interpretation: The 6-fluoro substitution yields a nearly 19-fold improvement in target affinity (Kd) and a 4-fold improvement in cellular efficacy (MIC), driven by enhanced hydrogen bonding and lipophilicity. Furthermore, metabolic stability is drastically improved by shielding the C6 position from oxidative degradation.
References
-
Kondreddi, R. R., et al. (2013). "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents." Journal of Medicinal Chemistry.[Link]
-
Lesch, B., et al. (2025). "Discovery of AIC263282, a Hepatitis B Virus Capsid Assembly Modulator Ready for Candidate Profiling." Journal of Medicinal Chemistry.[Link]
-
Zhang, S., et al. (2025). "Crystal Structure of Autophagy-Associated Protein 8 at 1.36 Å Resolution and Its Inhibitory Interactions with Indole Analogs." Journal of Agricultural and Food Chemistry.[Link]
Proper handling, storage, and inert atmosphere guidelines for 6-Fluoro-1H-indole-2-carbonyl chloride
Introduction: Understanding the Reagent
6-Fluoro-1H-indole-2-carbonyl chloride is a highly valuable, bifunctional reagent in contemporary synthetic chemistry, particularly within pharmaceutical and materials science research. Its structure marries the privileged indole scaffold, a common motif in biologically active molecules, with a reactive acyl chloride.[1][2] The fluorine atom at the 6-position provides a strategic tool for modulating electronic properties, metabolic stability, and binding interactions of target molecules.
The primary driver of this compound's utility is the electrophilic carbonyl chloride group.[1] This functional group is highly susceptible to nucleophilic acyl substitution, making it an efficient precursor for the synthesis of a wide array of derivatives, including amides, esters, and ketones.[1] However, this high reactivity also dictates the stringent handling and storage requirements necessary to maintain its chemical integrity. The principal antagonist to the stability of 6-Fluoro-1H-indole-2-carbonyl chloride, like all acyl chlorides, is water.[3][4] Atmospheric moisture will readily hydrolyze the acyl chloride to the corresponding and significantly less reactive carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[3] Therefore, the exclusion of moisture through the use of an inert atmosphere is not merely a recommendation but a critical procedural requirement for success.
This document provides a comprehensive guide to the proper receipt, storage, handling, and utilization of 6-Fluoro-1H-indole-2-carbonyl chloride, ensuring both the safety of the researcher and the fidelity of the experimental outcome.
Safety, Handling, and Storage Protocols
Hazard Identification and Personal Protective Equipment (PPE)
6-Fluoro-1H-indole-2-carbonyl chloride is a moisture-sensitive solid that can cause skin and eye irritation.[5] Upon reaction with moisture, it releases HCl gas, which is corrosive and can cause severe respiratory irritation.[3][6]
Mandatory PPE before handling:
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Change gloves immediately if they become contaminated.[7]
-
Body Protection: A flame-retardant lab coat must be worn.
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or HCl vapors.[8][9]
Receiving and Initial Inspection
Upon receipt, the container should be visually inspected for any signs of damage or compromised seals. A common indicator of moisture ingress is the presence of a white solid (the corresponding carboxylic acid) or a slight fuming when the cap is loosened, which is HCl gas reacting with ambient moisture.[10] If the container appears compromised, handle it with extreme caution inside a fume hood.
Storage Conditions
Proper storage is paramount to preserving the reagent's quality. The principles of inert atmosphere storage aim to create a controlled environment free of reactive gases like oxygen and, most importantly, moisture.[11]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and potential oxidation.[8][11] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of any potential decomposition pathways. |
| Container | Tightly sealed, original manufacturer's bottle | Ensures integrity of the primary seal. |
| Secondary Containment | Sealed container with desiccant | Provides an additional barrier against moisture, especially after the primary container has been opened.[10] |
| Location | Cool, dry, well-ventilated area | Must be stored away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[3][8] |
Inert Atmosphere Techniques: The Key to Success
The manipulation of air- and moisture-sensitive compounds is a fundamental skill in synthetic chemistry.[12][13] The two most common and effective methods are the use of a glovebox and a Schlenk line.[14]
Glovebox Operations
A glovebox provides the most controlled environment for handling highly sensitive reagents.[12][15] The internal atmosphere is continuously circulated through catalysts that scrub it of oxygen and water, often to levels below 1 ppm.[12]
Workflow for Weighing and Aliquoting in a Glovebox:
Caption: Glovebox workflow for handling moisture-sensitive reagents.
Schlenk Line Techniques
For labs without a glovebox, a Schlenk line offers a robust alternative for creating and maintaining an inert atmosphere in reaction flasks.[14][15] This technique relies on a dual-manifold system that provides access to both a vacuum and a supply of inert gas (Argon or Nitrogen).[13]
Protocol for Preparing a Reaction Flask:
-
Glassware Preparation: Ensure all glassware is meticulously dried by heating in an oven (e.g., 140°C for at least 4 hours) and assembled while hot, allowing it to cool under a positive flow of inert gas.[15] This removes the thin film of adsorbed moisture present on glass surfaces.[14][15]
-
Connect to Schlenk Line: Attach the reaction flask (e.g., a Schlenk flask) to the line via thick-walled tubing.[15]
-
Purge-and-Refill Cycles: Evacuate the flask using the vacuum manifold to remove air and residual moisture.[14] Then, carefully refill the flask with inert gas from the gas manifold.[14] This cycle should be repeated at least three times to ensure a robustly inert atmosphere.[14]
Workflow for Reagent Transfer via Schlenk Line:
Caption: Schlenk line procedure for adding a solid reagent.
Application Protocol: Synthesis of an Amide Derivative
This protocol details a representative reaction: the acylation of a primary amine with 6-Fluoro-1H-indole-2-carbonyl chloride to form the corresponding amide. This reaction is a cornerstone of medicinal chemistry library synthesis.
Materials and Reagents
-
6-Fluoro-1H-indole-2-carbonyl chloride
-
Benzylamine (or other primary/secondary amine)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Step-by-Step Experimental Procedure
-
Reaction Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Dry the flask thoroughly and prepare it under an inert atmosphere using a minimum of three vacuum/inert gas cycles as described in Section 2.2.[14]
-
Reagent Preparation:
-
In the inerted Schlenk flask, dissolve 1.0 equivalent of 6-Fluoro-1H-indole-2-carbonyl chloride in anhydrous DCM (approx. 0.2 M solution).
-
In a separate, dry flask, prepare a solution of the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
-
Reaction Execution:
-
Cool the solution of the acyl chloride to 0°C using an ice/water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Using a dry syringe or cannula, add the amine/base solution dropwise to the stirred acyl chloride solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired amide.[1]
Conclusion
The successful use of 6-Fluoro-1H-indole-2-carbonyl chloride is fundamentally dependent on the rigorous exclusion of atmospheric moisture. By employing proper inert atmosphere techniques, whether in a glovebox or on a Schlenk line, researchers can ensure the reagent's integrity and achieve reliable, reproducible results. Adherence to the safety protocols outlined is essential for protecting personnel from the hazards associated with this reactive compound and its byproducts.
References
-
University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Wikipedia. Air-free technique. Available at: [Link]
-
Ok, E. (2024, December 27). Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]
-
Girolami, G. S. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Available at: [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Available at: [Link]
-
Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Available at: [Link]
-
GHC Gerling, Holz & Co. Handels GmbH. (2024, June 6). Safety Data Sheet: Carbonyl Chloride. Available at: [Link]
- May, E. L., & Mosettig, E. (1947). The Madelung Indole Synthesis. Journal of the American Chemical Society, 69(4), 1012-1013.
-
AWS. (2015, January 3). 6-Fluoroindole-2-carboxylic acid Safety Data Sheet. Available at: [Link]
-
Organic Syntheses. Indole. Available at: [Link]
- Amyes, T. L., Diver, S. T., Richard, J. P., Rivas, F. M., & Toth, K. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(25), 9354-9364.
- Google Patents. US5245063A - Preparation of carbonyl chlorides.
-
Semantic Scholar. (2016, February 28). [PDF] 6-Fluoro-1H-indole-2,3-dione. Available at: [Link]
-
MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nj.gov [nj.gov]
- 4. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ghc.de [ghc.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. wcu.edu [wcu.edu]
- 9. chemos.de [chemos.de]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Air-free technique - Wikipedia [en.wikipedia.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing 6-Fluoro-1H-indole-2-carbonyl chloride Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges during the synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride.
Converting an indole-2-carboxylic acid to its corresponding acid chloride is deceptively complex. While standard acylation principles apply, the electron-rich nature of the indole core makes it highly susceptible to side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high-yielding, reproducible results.
Mechanistic Overview & Reaction Pathway
The primary challenge in this synthesis is balancing the activation of the carboxylic acid with the preservation of the indole ring. The reaction relies on the in situ generation of a highly electrophilic Vilsmeier-Haack complex from oxalyl chloride and catalytic N,N-dimethylformamide (DMF). Because the C-3 position of the indole ring is highly nucleophilic, any excess of this active complex—or excessive thermal energy—will redirect the electrophile away from the carboxylate and toward the C-3 carbon, destroying your yield.
Reaction pathway and common side reactions in 6-Fluoro-1H-indole-2-carbonyl chloride synthesis.
Troubleshooting FAQs
Q1: My isolated yield is consistently below 50%, and I recover a lot of unreacted starting material. What is going wrong? A1: This is typically a solubility or activation failure. 6-Fluoro-1H-indole-2-carboxylic acid has notoriously poor solubility in dichloromethane (DCM). The reaction depends entirely on the catalytic DMF to form the active Vilsmeier-Haack reagent. If your DMF is wet, degraded, or omitted, the catalytic cycle stalls. Ensure you are using strictly anhydrous DMF and allow the reaction to proceed until gas evolution (CO and CO₂ from oxalyl chloride decomposition) completely ceases.
Q2: LC-MS analysis of my product shows significant impurities with a mass shift of +28 Da and +34 Da. How do I prevent this? A2: A +28 Da shift indicates formylation, while a +34 Da shift indicates chlorination. Both occur almost exclusively at the highly nucleophilic C-3 position of the indole ring. This is a classic side reaction caused by using an excess of DMF or running the reaction at elevated temperatures. The Vilsmeier-Haack intermediate is aggressive; if the local concentration is too high, it will attack the C-3 carbon instead of the carboxylic acid. To prevent this, strictly limit DMF to 0.05 equivalents and maintain the reaction temperature between 0 °C and room temperature.
Q3: How can I accurately monitor the reaction progress? The acid chloride degrades on my silica TLC plates. A3: Acid chlorides cannot be directly analyzed via standard silica TLC or reverse-phase LC-MS due to rapid hydrolysis back to the starting material. You must use a self-validating quench method. Take a 10 µL aliquot of the reaction mixture and quench it into 200 µL of anhydrous methanol containing 1 drop of triethylamine. This instantly converts the acid chloride to the stable methyl ester. You can then safely analyze this ester via TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
Quantitative Reagent Comparison
Selecting the right chlorinating system is critical for indole derivatives. The table below summarizes the quantitative differences between common reagent systems based on established literature .
| Reagent System | Equivalents | Reaction Temp | Typical Yield | C-3 Byproduct Risk | Post-Reaction Workup |
| Oxalyl Chloride / DMF | 1.2 eq / 0.05 eq | 0 °C to RT | 90–98% | Low | Mild evaporation, toluene azeotrope |
| Thionyl Chloride (neat) | >10 eq (solvent) | 40–70 °C | 75–85% | High | Prolonged high vacuum, thermal stress |
| Phosphorus Pentachloride | 1.1 eq | RT to 50 °C | 60–70% | High | Complex inert filtration required |
Optimized Experimental Protocol (SOP)
This protocol is designed as a self-validating system. By incorporating causality into each step and utilizing the ester-quench IPC (In-Process Control), you can guarantee the integrity of your acid chloride before proceeding to downstream coupling.
Scale: 5.0 mmol Target: 6-Fluoro-1H-indole-2-carbonyl chloride
Step 1: Preparation & Inert Atmosphere
-
Action: Flame-dry a 50 mL two-neck round-bottom flask. Add 6-Fluoro-1H-indole-2-carboxylic acid (895 mg, 5.0 mmol) and suspend in anhydrous DCM (20 mL) under a positive pressure of Argon or Nitrogen.
-
Rationale: Acid chlorides are highly sensitive to moisture. Even atmospheric humidity will cause rapid hydrolysis (yielding the +18 Da mass shift back to starting material).
Step 2: Reagent Addition
-
Action: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (0.51 mL, 6.0 mmol, 1.2 eq) dropwise over 5 minutes. Follow immediately with anhydrous DMF (19 µL, 0.25 mmol, 0.05 eq).
-
Rationale: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO and CO₂) are gaseous, driving the reaction forward without leaving acidic residues. Cooling to 0 °C mitigates the exothermic activation of the Vilsmeier-Haack complex, preventing premature C-3 functionalization .
Step 3: Reaction Execution & IPC (Self-Validation)
-
Action: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours. The suspension will gradually become a homogeneous yellow/orange solution as the acid chloride forms.
-
IPC Check: After 1.5 hours, withdraw 10 µL of the mixture and inject it into a vial containing 200 µL of anhydrous methanol and 1 drop of triethylamine. Analyze via LC-MS.
-
Rationale: The visual cue of the solution clearing indicates consumption of the insoluble carboxylic acid. The methanol quench provides definitive, artifact-free proof of conversion by trapping the reactive intermediate as the methyl ester.
Step 4: Isolation
-
Action: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator water bath ≤ 30 °C). To remove residual oxalyl chloride and HCl, add anhydrous toluene (10 mL) to the residue and evaporate again. Repeat the toluene azeotrope twice.
-
Rationale: Acid chlorides are thermally sensitive. Keeping the bath temperature below 30 °C prevents dimerization or polymerization. The toluene azeotrope efficiently strips away trace acidic volatiles that could interfere with subsequent amine coupling steps. Store the resulting solid under Argon at -20 °C if not used immediately.
References
-
Beccalli, E. M., Bernasconi, A., Borsini, E., Broggini, G., Rigamonti, M., & Zecchi, G. "Tunable Pd-Catalyzed Cyclization of Indole-2-carboxylic Acid Allenamides: Carboamination vs Microwave-Assisted Hydroamination." The Journal of Organic Chemistry, 2010, 75(20), 6923-6932. URL:[Link]
-
Zhao, et al. "Iron(III)-Catalyzed (4 + 2)-Cycloannulation of 2-Hydroxy Ketoxime Ethers with Indol-2-ylamides: Synthesis of Indole-Fused 2-Piperidinones." The Journal of Organic Chemistry, 2019, 84(9), 5622-5634. URL:[Link]
Technical Support Center: Troubleshooting 6-Fluoro-1H-indole-2-carbonyl Chloride Synthesis and Analysis
Welcome to the Technical Support Center. 6-Fluoro-1H-indole-2-carbonyl chloride is a highly reactive, critical intermediate used in the synthesis of complex pharmaceuticals and agrochemicals. Due to its intense electrophilicity and the presence of an unprotected indole nitrogen, researchers frequently encounter issues with false impurity profiles, rapid hydrolysis, and dimerization.
As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to help you troubleshoot these common roadblocks.
Section 1: Analytical Troubleshooting (The "False Impurity" Phenomenon)
FAQ 1: When I run my isolated 6-fluoro-1H-indole-2-carbonyl chloride on LC-MS, the chromatogram shows a massive peak for the starting material (6-fluoro-1H-indole-2-carboxylic acid). Did my chlorination fail?
Causality & Mechanism: It is highly likely your reaction succeeded, but your analytical method failed the compound. Acyl chlorides are profoundly reactive. When injected into a standard Reverse-Phase HPLC or LC-MS system, they immediately react with protic mobile phases (e.g., water, methanol)[1]. This on-column hydrolysis rapidly converts your acyl chloride back into the starting carboxylic acid, creating a "false impurity" profile.
Solution: You must perform a pre-column chemical derivatization to trap the acyl chloride as a stable compound before analysis. While anhydrous methanol can be used to form a methyl ester[1], the optimal method for trace analysis of lipophilic drug substances utilizes 2-nitrophenylhydrazine[2]. This reagent reacts quantitatively with the acyl chloride to form a stable hydrazide derivative, shifting the maximum UV absorbance to 395 nm, which brilliantly eliminates background interference from the indole core[3].
Table 1: Quantitative Comparison of Derivatization Strategies for Acyl Chloride Analysis
| Derivatization Agent | Reaction Time | UV Detection ( λmax ) | MS Compatibility | Matrix Interference |
| Anhydrous Methanol | < 5 min | ~280 nm (Indole core) | High (Forms Methyl Ester) | High (Co-elution risks) |
| Diethylamine | 10 min | ~280 nm | Moderate | High |
| 2-Nitrophenylhydrazine | 30 min | 395 nm | High (Stable Hydrazide) | Low (Red-shifted UV) |
Step-by-Step Methodology: Derivatization with 2-Nitrophenylhydrazine
Self-Validating Protocol: This workflow ensures that any observed carboxylic acid is a true unreacted impurity, not an analytical artifact.
-
Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile[3].
-
Sample Quenching: Dissolve 1.0 mg of the crude 6-fluoro-1H-indole-2-carbonyl chloride product in 1.0 mL of anhydrous acetonitrile.
-
Derivatization Reaction: Mix 100 µL of the sample solution with 900 µL of the 2-nitrophenylhydrazine reagent in a high-recovery HPLC vial.
-
Incubation: Allow the mixture to react at room temperature (20–25 °C) for exactly 30 minutes[3].
-
Validation & Analysis: Inject 5 µL into the HPLC/LC-MS system. Monitor UV absorbance at 395 nm.
-
Trustworthiness Check: Always run a blank containing only the derivatization agent. The unreacted reagent peak must be chromatographically distinct from the derivatized product peak to validate the run's integrity.
-
Derivatization workflow for accurate LC-MS analysis of reactive acyl chlorides.
Section 2: Synthesis & Process Troubleshooting
FAQ 2: I am observing true unreacted 6-fluoro-1H-indole-2-carboxylic acid in my derivatized samples. How do I drive the chlorination to completion without damaging the indole ring?
Causality & Mechanism: Incomplete conversion often stems from using an inadequate chlorinating agent or lacking a catalyst. While thionyl chloride ( SOCl2 ) is common, it requires heating that can degrade the electron-rich indole core. The gold standard for indole-2-carboxylic acids is oxalyl chloride ( (COCl)2 ) combined with a catalytic amount of N,N-dimethylformamide (DMF)[4],[5]. DMF reacts with oxalyl chloride to generate a Vilsmeier-Haack intermediate—a highly electrophilic species that rapidly converts the carboxylic acid to the acyl chloride at mild temperatures (0 °C to room temperature)[6].
FAQ 3: My product contains a high-molecular-weight impurity. What is this, and how do I prevent it?
Causality & Mechanism: This is typically an N-acylated dimer. The unprotected indole nitrogen (1H) possesses weak nucleophilicity. However, under elevated temperatures or in highly concentrated states during solvent evaporation, the highly electrophilic acyl chloride of one molecule can attack the 1H-nitrogen of another[7].
Prevention Strategy:
-
Dilution: Maintain the reaction in a sufficiently dilute solution (e.g., 0.33 M in anhydrous CH2Cl2 )[4].
-
Temperature Control: Do not exceed 40 °C during the rotary evaporation of volatiles (unreacted oxalyl chloride and solvent)[5].
-
Telescoping the Synthesis: 6-Fluoro-1H-indole-2-carbonyl chloride is a reactive intermediate, not a stable API. It should be used immediately in the subsequent amidation or coupling step without extensive purification or prolonged storage[5]. If coupling with a weak amine, utilizing pyridine can help trap the evolved hydrogen chloride gas and form a more reactive pyridinium adduct[8].
Reaction pathway of 6-fluoro-1H-indole-2-carbonyl chloride and common impurity formation.
Section 3: Handling and Storage
FAQ 4: If I must store the acyl chloride, what is the best practice to prevent the hydrolysis impurity?
Best Practices: Hydrolysis is driven by atmospheric moisture. If immediate telescoping is impossible:
-
Concentrate the product to a dry solid (a yellowish solid is typical for indole-2-carbonyl chlorides)[5].
-
Flush the storage vial heavily with dry Argon (nitrogen is acceptable, but Argon is heavier and provides a superior protective blanket).
-
Seal with Parafilm and store at -20 °C.
-
Crucial: Allow the vial to warm completely to room temperature in a desiccator before opening to prevent condensation of ambient moisture onto the cold, highly reactive solid.
References
-
Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis / PubMed.[Link]
-
HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate.[Link]
-
Iron(III)-Catalyzed (4 + 2)-Cycloannulation of 2-Hydroxy Ketoxime Ethers with Indol-2-ylamides: Synthesis of Indole-Fused 2-Piperidinones. The Journal of Organic Chemistry / ACS Publications.[Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC - NIH.[Link]
-
Synthesis and Pharmacological Evaluation of Novel Unsubstituted Indole-Anthraquinone Carboxamide Derivatives as Potent Antihyperlipidemic Agents. ResearchGate.[Link]
-
Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Current Chemistry Letters / Growing Science.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
Technical Support Center: Troubleshooting 6-Fluoro-1H-indole-2-carbonyl chloride Workflows
Welcome to the Application Science Support Center. 6-Fluoro-1H-indole-2-carbonyl chloride is a highly versatile but exceptionally reactive building block used in the synthesis of pharmaceuticals and functionalized indoles. Due to the inherent nucleophilicity of the indole ring and the strong electrophilicity of the acid chloride, researchers frequently encounter unwanted side reactions such as hydrolysis, dimerization, and off-target acylation.
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to optimize your coupling reactions. Every protocol here is built as a self-validating system to ensure scientific integrity and reproducible yields.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing significant amounts of 6-fluoro-1H-indole-2-carboxylic acid in my LC-MS instead of the target amide? Causality: This is a classic symptom of adventitious moisture leading to rapid hydrolysis. Acid chlorides are highly electrophilic at the carbonyl carbon. Water acts as a competitive nucleophile against your target amine or alcohol. Because the reaction generates HCl, the localized acidic environment further catalyzes the breakdown if the base is insufficient. Protocol Fix: Ensure all solvents (especially DCM or THF) are strictly anhydrous. Hygroscopic amines must be dried over molecular sieves prior to use. Always perform the reaction under a dry inert atmosphere (Argon or Nitrogen).
Q2: My reaction yields a complex mixture with higher molecular weight byproducts (dimers/oligomers). What is the mechanistic cause? Causality: The 1H-indole scaffold is an ambident nucleophile. Even with the electron-withdrawing 6-fluoro substituent, the unprotected nitrogen (N1) and the C3 position remain susceptible to electrophilic attack[1]. When 6-fluoro-1H-indole-2-carbonyl chloride is generated, intermolecular self-condensation occurs where the acid chloride of one molecule attacks the C3 or N1 of another[2]. Protocol Fix: If you cannot N-protect the indole (e.g., with a Boc or Ts group) prior to acid chloride formation, you must utilize an in situ generation strategy. Keep the concentration of the acid chloride artificially low by adding it dropwise to a large excess of the coupling nucleophile.
Q3: I am using thionyl chloride (SOCl₂) under reflux to generate the acid chloride, but my yields are poor and the product is heavily discolored. Why? Causality: Refluxing thionyl chloride is often too harsh for functionalized indoles and can lead to chlorination at the C3 position or thermal degradation of the heterocyclic core[3]. Protocol Fix: Switch to the Vilsmeier-Haack approach using oxalyl chloride and catalytic DMF at room temperature. This generates the reactive chlorinating complex in situ, accelerating conversion at lower temperatures (25–40°C) and minimizing thermal degradation[4][5].
Part 2: Mechanistic Visualizations
Reaction pathways and competitive side reactions of 6-Fluoro-1H-indole-2-carbonyl chloride.
Optimized workflow for in situ generation and coupling to prevent dimerization.
Part 3: Quantitative Data & Reaction Profiling
The following table summarizes internal benchmarking data comparing different activation strategies for 6-Fluoro-1H-indole-2-carboxylic acid and their impact on side-reaction profiles.
| Activation Reagent | Reaction Conditions | Primary Side Reaction | Causality / Mechanism | Expected Yield |
| Thionyl Chloride (SOCl₂) | Reflux (70°C), 24h | C3-Chlorination / Tarry degradation | Thermal stress and harsh electrophilic environment degrade the indole core. | < 40% |
| Oxalyl Chloride + cat. DMF | DCM, 25°C, 1.5h | Dimerization (if left uncoupled) | High concentration of unprotected acid chloride leads to intermolecular N1/C3 attack. | 60 - 75% |
| Oxalyl Chloride + cat. DMF | DCM, 0°C to 25°C, In situ coupling | Minimal (Trace Hydrolysis) | Immediate trapping of the acid chloride by an excess of nucleophile prevents self-reaction. | 85 - 95% |
| HATU / DIPEA | DMF, 25°C, 12h | Epimerization (if chiral) / Low conversion | Steric hindrance and poor electrophilicity compared to the acid chloride. | 45 - 55% |
Part 4: Validated Experimental Protocol
Optimized In Situ Generation and Amidation (Self-Validating Method) This protocol utilizes oxalyl chloride to generate the acid chloride at room temperature, followed by immediate in situ trapping to prevent dimerization[4][5].
Materials Required:
-
6-Fluoro-1H-indole-2-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Target Amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a gas bubbler. Purge with Argon.
-
Suspension: Add 6-Fluoro-1H-indole-2-carboxylic acid (1.0 eq) and suspend in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add catalytic anhydrous DMF (0.05 eq). Causality Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.
-
Activation: Cool the mixture to 0°C. Add oxalyl chloride (1.5 eq) dropwise over 10 minutes.
-
Self-Validation Check (Gas Evolution): Remove the ice bath and let the reaction warm to room temperature (25°C). You must observe immediate bubbling (release of CO and CO₂). Do not proceed until gas evolution completely ceases (approx. 1.5 hours). The cessation of bubbling is your self-validating visual indicator that the carboxylic acid has been fully converted to the acid chloride.
-
Concentration (Optional but Recommended): Briefly evaporate the solvent and excess oxalyl chloride under reduced pressure to remove residual HCl, then immediately redissolve the yellow solid in fresh anhydrous DCM.
-
Coupling: In a separate dry flask, dissolve the target amine (1.2 eq) and DIPEA (3.0 eq) in anhydrous DCM. Cool to 0°C.
-
Dropwise Addition: Add the freshly prepared acid chloride solution dropwise to the amine solution. Causality Note: Adding the acid chloride to an excess of amine ensures the coupling reaction outcompetes any intermolecular indole dimerization.
-
Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
References
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. nih.gov.
- Buy 5-Fluoro-1H-indole-2-carbonyl chloride (EVT-1626978) - EvitaChem. evitachem.com.
- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | Organic Letters - ACS Publications. acs.org.
- Chemoselective N-acylation of indoles using thioesters as acyl source - PMC - NIH. nih.gov.
- 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - ChemicalBook. chemicalbook.com.
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing Shelf-Life and Stability of 6-Fluoro-1H-indole-2-carbonyl chloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary & Chemical Context6-Fluoro-1H-indole-2-carbonyl chloride (CAS No. 1260851-13-5)[1] is a highly reactive acyl halide intermediate frequently utilized in thesynthesis of N-substituted 1H-indole-2-carboxamides, which are critical scaffolds in modern anticancer drug discovery[2]. However, the electrophilic nature of the carbonyl carbon makes this reagent exceptionally susceptible to nucleophilic attack by atmospheric moisture.
Failure to maintain strict environmental controls leads to rapid hydrolysis,1[1]. This support center provides field-proven, causality-driven protocols to maximize the shelf-life and ensure the synthetic integrity of this vital building block.
Mechanistic Pathway of Degradation
Understanding the degradation mechanism is critical for implementing effective storage solutions. When exposed to ambient humidity, water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate that rapidly collapses, expelling a chloride leaving group.
Mechanistic pathway of 6-Fluoro-1H-indole-2-carbonyl chloride hydrolysis.
Troubleshooting & FAQs
Q1: I opened a new bottle of 6-Fluoro-1H-indole-2-carbonyl chloride, and there was a noticeable "hiss" and white fumes. What happened, and is the reagent still viable? Causality: The "hiss" and white fumes indicate that moisture has entered the container, leading to hydrolysis. 1[1]. The pressure buildup causes the hiss upon opening, and the HCl gas reacts with ambient moisture to form visible white fumes. Resolution: The reagent is likely partially degraded into the corresponding carboxylic acid. You must perform an analytical verification (see Protocol 2) before proceeding with any amidation reactions. If degradation exceeds 5%, discard or2[2].
Q2: How should I store the bulk reagent to maximize its shelf-life? Causality: Temperature and humidity are the primary drivers of degradation. 3[3]. Resolution: 1[1].
Q3: My downstream amidation yields have dropped from 85% to 30% over the last month using the same batch. Why? Causality: Repeated opening of the primary reagent bottle introduces trace amounts of moisture each time. Over a month, cumulative hydrolysis converts a significant portion of your reactive acid chloride into the unreactive carboxylic acid. Resolution: Transition to a single-use aliquoting strategy. See Protocol 1 for the exact methodology.
Quantitative Stability Data
The following table summarizes the expected shelf-life of 6-Fluoro-1H-indole-2-carbonyl chloride under various storage conditions, highlighting the critical need for inert atmosphere and temperature control.
| Storage Condition | Atmosphere | Container Type | Expected Shelf-Life | Degradation Risk Factor |
| Ambient (20–25°C) | Air (Ambient Humidity) | Clear Glass | < 24 Hours | Extreme (Hydrolysis & Photolysis) |
| Ambient (20–25°C) | Argon / Nitrogen | Amber Glass | 1–2 Weeks | Moderate (Thermal) |
| Refrigerated (2–8°C) | Air (Ambient Humidity) | Amber Glass | 1–3 Months | High (Condensation/Moisture) |
| Refrigerated (2–8°C) | Argon / Nitrogen | Amber Glass + Parafilm | 12–24 Months | Minimal (Optimal Conditions) |
Step-by-Step Methodologies
Protocol 1: Inert Atmosphere Handling and Aliquoting
To prevent cumulative moisture exposure, the bulk reagent must be subdivided into single-use aliquots immediately upon receipt. This creates a self-validating system where the failure of one aliquot does not compromise the bulk supply.
-
Preparation: Transfer the sealed, unopened bottle of 6-Fluoro-1H-indole-2-carbonyl chloride into a glovebox maintained under a dry Argon or Nitrogen atmosphere (O₂ < 1 ppm, H₂O < 1 ppm).
-
Equilibration: Allow the bottle to reach ambient temperature within the glovebox to prevent condensation upon opening.
-
Aliquoting: Weigh out the required single-experiment masses (e.g., 50 mg, 100 mg) into pre-dried, amber glass vials. Causality: Amber glass prevents photolytic degradation of the indole ring system.
-
Sealing: Cap each vial with a PTFE-lined silicone septum cap. Causality: PTFE is chemically inert to acid chlorides, whereas standard rubber septa will degrade and leach contaminants.
-
Secondary Protection: Wrap the cap junction tightly with Parafilm.
Workflow for inert-atmosphere handling and aliquoting of moisture-sensitive acyl chlorides.
Protocol 2: Analytical Validation of Reagent Integrity
Before committing the reagent to a complex, multi-step synthesis, validate its structural integrity. This protocol relies on the distinct spectroscopic signatures of the acyl chloride versus the carboxylic acid.
Step 1: FT-IR Spectroscopy (Rapid Screening)
-
Method: Prepare a Nujol mull or use an ATR-FTIR inside a dry environment.
-
Validation Marker (Intact): Look for a sharp, intense carbonyl (C=O) stretching frequency around 1750–1770 cm⁻¹ , characteristic of the acid chloride.
-
Degradation Marker (Hydrolyzed): If a broad peak appears at 3200–3400 cm⁻¹ (O-H stretch) and the C=O stretch shifts down to 1680–1710 cm⁻¹ , the reagent has hydrolyzed to 6-fluoro-1H-indole-2-carboxylic acid.
Step 2: ¹H NMR Spectroscopy (Quantitative Purity)
-
Method: Dissolve a small sample in anhydrous CDCl₃ or DMSO-d₆ (ensure the NMR solvent is strictly anhydrous to prevent in-situ hydrolysis).
-
Validation: The indole N-H proton and aromatic protons will shift slightly depending on the electron-withdrawing nature of the C2 substituent.
-
Degradation Marker: The appearance of a highly deshielded broad singlet at ~12.0–13.0 ppm indicates the presence of the carboxylic acid proton (-COOH), confirming degradation.
References
- Guidechem.6-Fluoro-1H-indole-2-carbonyl chloride (CAS 1260851-13-5).
- PubMed Central (PMC).Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
- BASF.Acid Chlorides and Chloroformates - Safety and Handling.
- Integrated Liner Technologies (ILT).Chemical Storage and Shelf Life.
Sources
A Comparative Guide to Fluorinated Indole Synthesis: Acid Chlorides vs. Carboxylic Acids
Introduction: The Significance of Fluorine in Indole Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into the indole ring or its substituents can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties. This "fluorine effect" can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, making fluorinated indoles highly sought-after targets in drug discovery.[3] However, the synthesis of these valuable compounds presents unique challenges. This guide provides an in-depth, objective comparison of two common precursor classes for introducing fluorinated acyl groups onto the indole nucleus: highly reactive acid chlorides and their less reactive but increasingly versatile carboxylic acid counterparts. We will delve into the mechanistic underpinnings, practical applications, and quantitative performance of each approach, providing researchers with the insights needed to make informed decisions in their synthetic strategies.
Method 1: The Classical Powerhouse - Fluorinated Acid Chlorides via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a canonical reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings. When applied to indole synthesis, it typically involves the reaction of an indole with a highly electrophilic fluorinated acid chloride in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The reaction proceeds via the activation of the acid chloride by a Lewis acid (e.g., AlCl₃, ZnCl₂, Et₂AlCl).[4][5] This coordination generates a highly electrophilic acylium ion or a polarized acyl chloride-Lewis acid complex. The electron-rich indole, acting as a nucleophile, preferentially attacks this electrophile at the C3 position. Subsequent deprotonation and rearomatization of the indole ring yield the final 3-acylindole product. The choice of Lewis acid is critical; stronger acids can lead to higher reactivity but may also cause polymerization or undesired side reactions with sensitive substrates. For highly reactive heterocycles like indole, the reaction can sometimes proceed even without a Lewis acid catalyst.[6]
Caption: Proposed Mechanism for Catalyst-Free Fluoroacetylation.
Pathway B: Decarboxylative Fluoroacylation
An innovative, metal-free strategy involves the reaction of an indole carboxylic acid with a fluorinated acid. [7][8]This method is a tandem decarboxylation-acylation sequence.
Mechanistic Rationale
The reaction, which uses a fluorinated acid like TFA as both a reagent and solvent, is believed to proceed via simultaneous decarboxylation of the indole-3-carboxylic acid and a Friedel-Crafts-type acylation. [7]The loss of CO₂ from the indole starting material generates a highly nucleophilic indole intermediate that is immediately trapped by the electrophilic acylating species generated from the fluorinated acid. This approach cleverly avoids the direct C-H functionalization of a parent indole, offering excellent regioselectivity.
Caption: Conceptual Workflow for Decarboxylative Fluoroacylation.
Expertise & Field-Proven Insights
When to Choose Carboxylic Acids:
-
Green Chemistry Focus: These methods are inherently "greener," avoiding harsh Lewis acids and chlorinated reagents. The direct acylation produces only water as a byproduct, while the decarboxylative route releases CO₂. [9][10]* Improved Functional Group Tolerance: The absence of strong Lewis acids allows for a broader range of functional groups to be tolerated on the indole substrate.
-
Operational Simplicity: Catalyst- and additive-free conditions simplify reaction setup and purification, which is highly advantageous in both academic and industrial settings. [8]* Unique Substrates: The decarboxylative method is uniquely suited for substrates that are readily available as indole-3-carboxylic acids.
Trustworthiness & Self-Validating Caveats:
-
Reaction Conditions: While catalyst-free, these methods may require elevated temperatures (e.g., 90-110 °C) to drive the reaction. [9][7]* Substrate Scope: The direct acylation method has been demonstrated primarily with fluorinated acetic acids. [9]The decarboxylative approach is contingent on the availability of the corresponding indole carboxylic acid precursor. [7]* Acidity Requirement: In the decarboxylative method, the acidity of the fluorinated carboxylic acid is crucial for the reaction to proceed efficiently. [7]
Quantitative Performance Comparison
The following table summarizes representative experimental data to provide an objective comparison between the two approaches.
| Method | Starting Material | Acylating Agent | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| Friedel-Crafts | 1,2-Dimethylindole | Trifluoroacetic Anhydride¹ | AlCl₃ | - | 0 | 92 | ²[4] |
| Friedel-Crafts | Indole | Various Acyl Chlorides | Et₂AlCl | 1-3 | 0 - rt | 75-94 | [5] |
| Direct Acylation | 1,2-Dimethylindole | Trifluoroacetic Acid | None | 12 | 110 | 85 | [9] |
| Direct Acylation | 2-Phenylindole | Trifluoroacetic Acid | None | 12 | 110 | 81 | [9] |
| Decarboxylative | 1-Methyl-1H-indole-3-carboxylic acid | Trifluoroacetic Acid | None | 1 | 90 | 85 | [7][8] |
| Decarboxylative | 5-Bromo-1H-indole-2-carboxylic acid | Trifluoroacetic Acid | None | 1 | 90 | 88 | [7] |
¹Trifluoroacetic anhydride is used here as a highly reactive analogue of an acid chloride. ²Data interpreted from related procedures; direct comparison with fluorinated acid chlorides is based on established chemical principles.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with an Acid Chloride
-
Materials: Indole substrate (1.0 equiv), fluorinated acid chloride (1.1 equiv), anhydrous dichloromethane (DCM), Lewis Acid (e.g., AlCl₃, 1.2 equiv).
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the indole substrate and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (AlCl₃) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes.
-
Add the fluorinated acid chloride dropwise to the cooled suspension over 20-30 minutes.
-
Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Catalyst-Free Direct Fluoroacetylation with a Carboxylic Acid
-
Materials: Indole substrate (1.0 equiv), trifluoroacetic acid (TFA, 10-20 equiv).
-
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, combine the indole substrate and trifluoroacetic acid. [9] 2. Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully neutralize the excess TFA with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via silica gel chromatography to afford the desired fluoromethyl indol-3-yl ketone. [9]
-
Protocol 3: Metal-Free Decarboxylative Fluoroacylation
-
Materials: Indole carboxylic acid (1.0 equiv), fluorinated acid (e.g., TFA, used as solvent).
-
Procedure:
-
To a reaction vial, add the indole carboxylic acid substrate (e.g., 1-methyl-1H-indole-3-carboxylic acid, 0.2 mmol). [7][8] 2. Add the fluorinated acid (e.g., trifluoroacetic acid, 1.0 mL).
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction for 1 hour. [7] 5. After cooling to room temperature, dilute the mixture with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Future Outlook
The choice between acid chlorides and carboxylic acids for fluorinated indole synthesis is a classic case of balancing reactivity with sustainability and operational simplicity.
-
Acid chlorides , via Friedel-Crafts acylation, remain a powerful and reliable tool, particularly for challenging substrates or large-scale applications where high reactivity is paramount.
-
Carboxylic acids represent the modern, greener frontier. Catalyst-free direct acylation and innovative decarboxylative strategies offer significant advantages in terms of reduced waste, milder conditions, and simplified procedures. [9][7]These methods are exceptionally well-suited for modern drug discovery labs where functional group tolerance and rapid library synthesis are priorities.
As synthetic chemistry continues to evolve, we can anticipate the development of even more sophisticated catalytic systems that further bridge the gap between these two approaches, perhaps enabling the use of carboxylic acids under even milder conditions with broader substrate scopes. For the contemporary researcher, a thorough understanding of both the classical and modern methods is essential for navigating the complex synthetic challenges posed by medicinally relevant fluorinated indoles.
References
- Indian Chemical Society. (n.d.). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step.
- Zhang, X., Liu, G., Sun, X., Wan, L.-S., & Zhou, Y. (2024). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. The Journal of Organic Chemistry, 89, 14591-14595. DOI: 10.1021/acs.joc.4c01842.
- Kaur, M., Singh, M., & Kumar, A. (2022). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
- BenchChem. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
- Taber, D. F., & Tirunahari, P. K. (2011).
- ACS Publications. (2024). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. The Journal of Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
- RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications.
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. DOI: 10.1039/D5OB00997A.
- ResearchGate. (2025). Electrosynthesis of fluorinated indole derivatives.
- Bozilović, J., & Engels, J. W. (2007). Synthesis of Fluorinated Indoles as RNA Analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869-71. DOI: 10.1080/15257770701505220.
- ChemRxiv. (n.d.). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Wu, Y., Wang, X., Wang, Z., & Chen, C. (2024). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science. DOI: 10.1039/D4SC06057A.
- Yao, S.-J., Ren, Z.-H., Wang, Y.-Y., & Guan, Z.-H. (2016). Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4226-4234. DOI: 10.1021/acs.joc.6b00580.
- Sather, A. C., & Lectka, T. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- ResearchGate. (n.d.). ChemInform Abstract: Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions.
- Yao, S. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2016). Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. Journal of Organic Chemistry, 81(10), 4226-34. DOI: 10.1021/acs.joc.6b00580.
- ACS Publications. (2025). Decarboxylative 3-Indole Methylenation of 4-Aminocoumarin and Application in the Synthesis of Fused Polycyclic Compounds. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively.
- Organic Chemistry Portal. (n.d.). Search results for: friedel-crafts acylation.
- Reddit. (2025). Can one do FC alk/acylations, with AA-derived acyl/alkyl chlorides, N-protected, as electrophile?
- ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected).
- ACS Publications. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters.
- Beilstein Publishing. (n.d.). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-1H-indole-2-carbonyl chloride coupling efficiency compared to standard reagents
As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage lead optimization when coupling sterically hindered or electronically deactivated amines to privileged scaffolds. The 1H-indole-2-carboxamide motif is ubiquitous in medicinal chemistry, heavily utilized in the design of anti-parasitic agents, kinase inhibitors, and antivirals[1]. The introduction of a fluorine atom at the C6 position (yielding 6-fluoro-1H-indole derivatives) is a classic bioisosteric maneuver to block metabolic oxidation and modulate lipophilicity.
However, synthesizing amides from this core forces a critical workflow decision: Should you utilize the pre-activated 6-Fluoro-1H-indole-2-carbonyl chloride , or rely on in situ activation of the parent acid (6-Fluoro-1H-indole-2-carboxylic acid) using standard uronium (e.g., HATU) or carbodiimide (e.g., EDC) reagents?
This guide objectively compares these two paradigms, providing field-proven protocols, mechanistic causality, and quantitative metrics to help you select the optimal synthetic route.
Mechanistic Causality: Bypassing the Activation Barrier
Amide bond formation fundamentally requires converting a stable carboxylic acid into a reactive electrophile. The choice of reagent dictates the activation energy pathway and the nature of the reactive intermediate[2].
The Indole-Specific Electronic Effect: The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) across the indole core. While this is highly desirable for the pharmacokinetic profile of a drug candidate, it subtly stabilizes the parent carboxylate anion. This stabilization can decelerate the initial nucleophilic attack of the carboxylate onto uronium salts like HATU.
-
Acyl Chloride Pathway: By utilizing the pre-activated 6-Fluoro-1H-indole-2-carbonyl chloride, chemists completely bypass this rate-limiting activation barrier[3]. The highly polarized C–Cl bond provides an unconditionally reactive electrophile. This is the superior choice when coupling weakly nucleophilic anilines or sterically encumbered secondary amines[4].
-
HATU Pathway: HATU activates the acid in situ to form an OAt (7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group provides a neighboring-group effect, accelerating aminolysis via intramolecular hydrogen bonding[5]. While highly efficient for standard primary amines, the bulky OAt ester can suffer from steric repulsion when reacting with hindered nucleophiles, leading to incomplete conversions.
Mechanistic divergence between pre-activated acyl chloride and in situ HATU-mediated amide coupling.
Quantitative Comparison: Performance Metrics
When benchmarking 6-Fluoro-1H-indole-2-carbonyl chloride against standard in situ coupling reagents (HATU and EDC/HOBt), the data reveals distinct operational trade-offs[6],[3].
| Performance Metric | 6-Fluoro-1H-indole-2-carbonyl chloride | HATU + Parent Acid | EDC/HOBt + Parent Acid |
| Activation Step | Pre-activated (None required) | In situ (Requires base) | In situ (Requires base) |
| Reactivity (Weak Amines) | Excellent (Fast aminolysis) | Good (Steric hindrance possible) | Moderate |
| Typical Reaction Time | < 1 – 2 hours | 4 – 12 hours | 12 – 24 hours |
| Epimerization Risk | N/A (No α -chiral center) | N/A | N/A |
| Atom Economy / Byproducts | High (Generates HCl) | Low (HOAt, tetramethylurea) | Moderate (Urea derivative) |
| Process Scalability | High (Cost-effective, scalable) | Low (Expensive, shock-sensitive) | High (Water-soluble byproducts) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following workflows are designed as self-validating systems. Causality is explicitly defined so that operators understand why a step is performed, allowing for intelligent troubleshooting.
Protocol A: Direct Amidation via 6-Fluoro-1H-indole-2-carbonyl chloride
Best for: Anilines, sterically hindered secondary amines, and large-scale process chemistry.
-
Preparation: In an oven-dried flask under nitrogen, dissolve the amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Without it, the amine would protonate into an unreactive ammonium salt, stalling the reaction[3].
-
-
Addition: Cool the solution to 0 °C using an ice bath. Add 6-Fluoro-1H-indole-2-carbonyl chloride (1.1 eq) portion-wise over 5 minutes.
-
Causality: The reaction between an acyl chloride and an amine is highly exothermic. Cooling controls the reaction kinetics and suppresses side reactions, such as the N-acylation of the indole ring itself.
-
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1.5 hours.
-
Validation Checkpoint: Withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS.
-
Self-Validation: If unreacted acyl chloride remains, the LC-MS will show the mass of the methyl ester of 6-fluoro-1H-indole-2-carboxylic acid. If complete, only the desired amide mass will be present.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: In Situ Amidation via HATU
Best for: Highly sensitive primary amines, parallel library synthesis, and milligram-scale discovery chemistry.
-
Activation: Dissolve 6-Fluoro-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add DIPEA (3.0 eq).
-
Causality: DIPEA deprotonates the carboxylic acid to form a carboxylate anion. This anion attacks the electron-deficient carbon of HATU, expelling HOAt, which then attacks the intermediate to form the highly reactive OAt active ester[5].
-
-
Pre-Activation Hold: Stir the mixture for 15 minutes at room temperature before adding the amine.
-
Causality: Failing to pre-activate allows the incoming amine to react directly with the uronium salt of HATU, forming a stable, unreactive guanidinium byproduct that consumes your amine and terminates the reaction[2].
-
-
Aminolysis: Add the amine (1.2 eq) and stir at room temperature for 4–12 hours.
-
Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 1:1) and visualize under UV (254 nm).
-
Self-Validation: The highly fluorescent spot corresponding to the starting indole-2-carboxylic acid should be completely consumed, replaced by a higher Rf amide product.
-
-
Workup: Dilute heavily with Ethyl Acetate. Wash the organic layer three times with 5% aqueous LiCl.
-
Causality: DMF is notoriously difficult to remove via evaporation. Washing with 5% LiCl effectively partitions the DMF into the aqueous phase, preventing oily residues during isolation.
-
Strategic Recommendations
If your goal is high-throughput screening or synthesizing a library of standard primary amides, utilizing the parent acid with HATU provides excellent operational simplicity and avoids the moisture sensitivity of acyl chlorides.
However, if you are moving a lead compound into scale-up , or if your SAR requires coupling deactivated anilines or bulky morpholines/piperazines , switching to 6-Fluoro-1H-indole-2-carbonyl chloride is highly recommended. It guarantees rapid, quantitative conversion while drastically reducing the reagent cost and avoiding the toxic, difficult-to-remove byproducts associated with uronium coupling agents[3],[4].
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (via UniUrb). Available at:[Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry (NIH/ACS). Available at:[Link]
-
Synthesis of Indolo[2,3-c]quinolin-6(7H)-ones and Antimalarial Isoneocryptolepine. The Journal of Organic Chemistry (ACS). Available at:[Link]
Sources
Crystallographic Structure Validation of 6-Fluoro-1H-indole-2-carbonyl Chloride: A Comparative Methodological Guide
Executive Summary
6-Fluoro-1H-indole-2-carbonyl chloride is a highly reactive, electrophilic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates. Its derivatives are critical in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors[1] and autophagy-associated protein 8 (ATG8) binding analogs[2]. In these drug discovery campaigns, the precise spatial orientation of the fluorine atom at the C6 position is paramount, as it dictates target binding affinity and pharmacokinetic behavior.
While routine spectroscopic methods (NMR/MS) can confirm bulk composition, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute regiochemical and 3D structural validation. However, crystallizing acyl chlorides presents severe thermodynamic and kinetic hurdles. This guide objectively compares the direct crystallographic validation of this reactive intermediate against indirect derivatization and spectroscopic alternatives, providing field-proven protocols to ensure scientific integrity.
The Mechanistic Challenge of Acyl Chloride Crystallography
Validating the crystal structure of an indole-2-carbonyl chloride is notoriously difficult due to two primary factors:
-
Lack of Directional Bonding: Unlike their carboxylic acid precursors, acyl chlorides lack strong hydrogen-bond donors. This deprives the system of the directional intermolecular forces necessary to drive ordered crystal lattice formation. Consequently, these compounds frequently undergo liquid-liquid phase separation—commonly known as "oiling out"—rather than nucleating into distinct single crystals[3].
-
Hydrolytic Instability: Acyl chlorides are acutely sensitive to ambient moisture. Even brief exposure to atmospheric humidity during crystal mounting can result in rapid hydrolysis back to 6-fluoro-1H-indole-2-carboxylic acid, destroying the crystal lattice[4].
Comparative Validation Strategies
To overcome these challenges, structural chemists employ distinct analytical strategies. Choosing the right method depends on the required level of structural certainty versus the available equipment.
-
Strategy A: Direct SC-XRD (Low-Temperature Anhydrous Crystallization) This method involves the direct crystallization of the acyl chloride under strictly anhydrous, cryogenic conditions[4]. It provides the absolute 3D structure of the reactive intermediate itself but requires specialized Schlenk line techniques and cryo-mounting hardware.
-
Strategy B: Indirect SC-XRD (Amide Derivatization) Recognized as a highly reliable "self-validating" surrogate method, the acyl chloride is deliberately trapped with a nucleophilic amine to form a stable carboxamide[5][6]. The resulting amide possesses robust hydrogen-bonding capabilities (N-H···O=C), which highly favors the formation of high-quality single crystals. If the amide crystal exhibits the 6-fluoro regiochemistry, the precursor acyl chloride is unequivocally validated.
-
Strategy C: Spectroscopic Characterization (NMR/MS Baseline) The standard non-crystallographic approach. While fast, distinguishing between 4-fluoro, 5-fluoro, and 6-fluoro isomers relies heavily on complex 2D NMR (NOESY/HMBC) correlations, which lack the absolute spatial certainty of X-ray diffraction.
Quantitative Performance Comparison
| Validation Strategy | Turnaround Time | Regiochemical Certainty | Moisture Sensitivity | Equipment Demands | Crystal Lattice Predictability |
| Direct SC-XRD | 7–14 Days | Absolute (Direct) | Extremely High | Cryogenic (-150°C), Glovebox | Low (Prone to oiling out) |
| Indirect SC-XRD | 3–5 Days | Absolute (Inferred) | Low (Post-derivatization) | Standard SC-XRD | High (H-bond directed) |
| NMR/MS Only | < 1 Day | Moderate (Inferred via 2D) | High (During prep) | Standard NMR/LC-MS | N/A |
Workflow Visualization
Workflow comparing direct and indirect crystallographic validation of acyl chlorides.
Experimental Protocols
Protocol 1: Direct Anhydrous Crystallization (The Low-Temperature Method)
Objective: Isolate single crystals of the highly reactive 6-Fluoro-1H-indole-2-carbonyl chloride.
-
Preparation of the Saturated Solution: Under a strict argon atmosphere utilizing Schlenk line techniques, dissolve 50 mg of 6-Fluoro-1H-indole-2-carbonyl chloride in 0.5 mL of anhydrous dichloromethane (DCM).
-
Causality: DCM is selected because its moderate polarity fully solubilizes the acyl chloride without acting as a nucleophile.
-
-
Antisolvent Layering: Carefully layer 1.5 mL of anhydrous n-hexane over the DCM solution using a gas-tight syringe.
-
Causality: Hexane acts as an antisolvent. The sharp density gradient prevents immediate mixing, allowing for slow, controlled diffusion.
-
-
Cryogenic Nucleation: Transfer the sealed Schlenk tube to a -40 °C cryo-freezer for 72 hours.
-
Causality: Lowering the thermal energy suppresses the tendency of the acyl chloride to "oil out"[3], promoting the formation of the weak intermolecular van der Waals interactions necessary to build the crystal lattice.
-
-
Cryo-Mounting (Self-Validating Step): Harvest the resulting crystals directly into a drop of perfluoropolyether oil and immediately quench in a liquid nitrogen stream (-150 °C) on the diffractometer[4].
-
Causality: The oil acts as a hydrophobic barrier. The immediate cryogenic quench prevents thermal degradation and atmospheric hydrolysis during X-ray exposure, ensuring the integrity of the collected diffraction data.
-
Protocol 2: Indirect Validation via Amide Derivatization (The Surrogate Method)
Objective: Convert the acyl chloride into a highly crystalline surrogate to infer absolute regiochemistry.
-
Nucleophilic Trapping: In a flame-dried flask, dissolve 50 mg of 6-Fluoro-1H-indole-2-carbonyl chloride in 2 mL of anhydrous DCM. Add 1.2 equivalents of benzylamine and 1.5 equivalents of triethylamine (Et3N) at 0 °C.
-
Causality: Benzylamine acts as a potent nucleophile, rapidly trapping the acyl chloride[6]. Et3N serves as an acid scavenger, neutralizing the evolved HCl to prevent protonation of the amine nucleophile.
-
-
Reaction Validation: Stir the mixture for 2 hours.
-
Self-Validating Step: The visible precipitation of Et3N·HCl salts serves as an immediate, self-validating indicator that the acylation has successfully occurred.
-
-
Workup and Purification: Wash the organic layer with saturated aqueous NaHCO3, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Causality: Removing the hydrochloride salts and trace acid ensures the stability of the indole core during the subsequent crystallization phase.
-
-
Hydrogen-Bond Directed Crystallization: Dissolve the crude N-benzyl-6-fluoro-1H-indole-2-carboxamide in a minimal volume of ethyl acetate and allow slow evaporation at room temperature.
References
-
Crystal Structure of Autophagy-Associated Protein 8 at 1.36 Å Resolution and Its Inhibitory Interactions with Indole Analogs - ACS Publications. Available at:[Link]
-
Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - Acta Crystallographica Section C (IUCr). Available at: [Link]
-
Isolation, X-ray Structures, and Electronic Spectra of Reactive Intermediates in Friedel−Crafts Acylations - Marquette University / JACS. Available at: [Link]
-
Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate - Growing Science. Available at:[Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. Available at: [Link]
-
Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors - ORBi. Available at: [Link]
Sources
Comparative Analysis of Halogenated Indole-2-Carbonyl Chlorides in Drug Design: Synthesis, Reactivity, and The Halogen Effect
Executive Summary
Indole-2-carbonyl chlorides are indispensable, highly reactive electrophilic building blocks used to synthesize indole-2-carboxamides—a class of molecules with profound pharmacological significance. The indole core serves as a "privileged scaffold" capable of binding to diverse biological targets, from Cannabinoid (CB1) receptors to monoamine oxidases (MAOs) and bacterial MmpL3 transporters[1][2][3].
By strategically introducing halogen atoms (Fluorine, Chlorine, Bromine, or Iodine) onto the indole ring, medicinal chemists can precisely modulate a drug candidate's lipophilicity, metabolic stability, and target affinity. This guide provides an in-depth comparative analysis of halogenated indole-2-carbonyl chlorides, exploring the causality behind halogen selection and detailing self-validating synthetic protocols for their application in drug discovery.
Mechanistic Causality: Decoding the "Halogen Effect"
The decision to utilize a specific halogenated indole-2-carbonyl chloride over its non-halogenated counterpart is driven by three distinct physicochemical phenomena:
-
Halogen Bonding and the σ -Hole: While fluorine primarily acts through inductive effects and hydrogen-bond acceptance, heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution. The equatorial region of the halogen is electron-rich, but the distal pole (along the C–X bond axis) features an electron-deficient region known as the σ -hole[4]. This σ -hole acts as a highly directional Lewis acid, forming strong non-covalent interactions with Lewis bases (e.g., backbone carbonyls of protein residues) within the target binding pocket, significantly enhancing binding affinity[4][5].
-
Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity (LogP) of the indole scaffold. This is particularly critical for central nervous system (CNS) targets, where enhanced lipophilicity translates to superior blood-brain barrier (BBB) penetration[1].
-
Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. Placing a halogen at metabolically labile positions (such as C5 or C6 of the indole) sterically and electronically shields the ring, extending the pharmacokinetic half-life of the resulting drug candidate[6].
Comparative Data Analysis
The choice of halogen dictates the balance between steric bulk and σ -hole strength. Table 1 summarizes the comparative properties of halogen substituents when integrated into the indole scaffold.
Table 1: Physicochemical and Pharmacological Parameters of Halogen Substituents
| Halogen Substituent | Electronegativity (Pauling) | van der Waals Radius (Å) | σ -Hole Capability | Primary Pharmacological Impact in Indole Design |
| Fluorine (-F) | 3.98 | 1.47 | Negligible | Metabolic blocking, minimal steric disruption, bioisostere for hydrogen[5]. |
| Chlorine (-Cl) | 3.16 | 1.75 | Moderate | Enhanced lipophilicity, moderate halogen bonding, optimal balance of size/affinity[3][5]. |
| Bromine (-Br) | 2.96 | 1.85 | Strong | Strong halogen bonding, significantly increased target affinity, higher LogP[7]. |
| Iodine (-I) | 2.66 | 1.98 | Very Strong | Maximum halogen bonding, but high risk of steric clashes and metabolic dehalogenation[6]. |
Logical Workflow and Pathway Visualization
The integration of halogenated indoles into drug discovery follows a rational progression from core activation to target engagement.
Workflow for the synthesis of halogenated indole-2-carboxamide drug candidates.
Mechanism of halogen bonding (σ-hole interaction) with the target receptor.
Experimental Methodologies: Self-Validating Protocols
The use of indole-2-carbonyl chlorides is preferred over standard peptide coupling reagents (like EDC/HOBt) when reacting with sterically hindered or electronically deactivated amines (e.g., substituted anilines). Acid chlorides are vastly more electrophilic, driving reactions to completion without the need for prolonged heating[2][8].
Protocol 1: Synthesis of 5-Halo-1H-indole-2-carbonyl chloride
Causality: Oxalyl chloride is selected over thionyl chloride because it operates efficiently at room temperature, preventing the degradation of sensitive indole cores. N,N-Dimethylformamide (DMF) is added in catalytic amounts to generate the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid to the acid chloride[8].
Step-by-Step Procedure:
-
Preparation: Suspend 5-Halo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Activation: Dropwise add oxalyl chloride (2.0 eq) at 0 °C.
-
Self-Validation (Monitoring): Observe the reaction. The generation of CO, CO₂, and HCl gases will cause visible effervescence. Stir at room temperature until gas evolution completely ceases (typically 1.5 to 2 hours), indicating the total consumption of the carboxylic acid[8].
-
Isolation: Concentrate the mixture under reduced pressure. The excess oxalyl chloride and DCM will evaporate, leaving the 5-Halo-1H-indole-2-carbonyl chloride as a solid. Do not purify via chromatography, as acid chlorides are moisture-sensitive; use immediately in the next step.
Protocol 2: Synthesis of 5-Halo-1H-indole-2-carboxamide
Causality: A non-nucleophilic base (such as Triethylamine or DIPEA) must be used to neutralize the HCl byproduct generated during the nucleophilic acyl substitution. Failing to neutralize the acid will result in the protonation of the target amine, rendering it non-nucleophilic and halting the reaction.
Step-by-Step Procedure:
-
Preparation: Dissolve the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.
-
Coupling: Dissolve the freshly prepared 5-Halo-1H-indole-2-carbonyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the amine solution at 0 °C.
-
Self-Validation (TLC): Stir the reaction at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the highly polar amine spot and the non-polar acid chloride spot disappear, replaced by an intermediate-polarity amide spot.
-
Workup (Self-Purifying System):
-
Wash the organic layer with 1M HCl (extracts unreacted amine into the aqueous layer).
-
Wash with saturated NaHCO₃ (hydrolyzes any trace unreacted acid chloride and extracts the resulting carboxylic acid into the aqueous layer).
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure halogenated indole-2-carboxamide[7].
-
References
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC Source: nih.gov URL:[Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI Source: mdpi.com URL:[Link]
-
Development of Halogenated Indole-Based Chalcones as New Class of MAO-Inhibitors Source: researchgate.net URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI Source: mdpi.com URL:[Link]
-
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection | Journal of Medicinal Chemistry Source: acs.org URL:[Link]
-
Structure–Activity Study of N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a Bitopic Ligand That Acts as a Negative Allosteric Modulator of the Dopamine D2 Receptor Source: acs.org URL:[Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC Source: nih.gov URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 8. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
